BC-Dxi-843
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-3-(1H-indol-3-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-methylphenyl)sulfonylamino]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-18-7-13-22(14-8-18)38(34,35)32-25(15-20-16-29-24-6-4-3-5-23(20)24)27(33)31-28-30-26(17-37-28)19-9-11-21(36-2)12-10-19/h3-14,16-17,25,29,32H,15H2,1-2H3,(H,30,31,33)/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLPGAOXBMXGNGM-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of BC-Dxi-843
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanism of BC-Dxi-843, a novel inhibitor of the oncogenic protein AIMP2-DX2. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent, particularly in the context of lung cancer.
Core Mechanism of Action: Targeting the AIMP2-DX2-KRAS Axis
This compound is a potent and specific small molecule inhibitor of Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) lacking exon 2, known as AIMP2-DX2.[1] AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and functions as a cancer-promoting factor, particularly in lung cancer.[1] The primary mechanism of action of this compound is the disruption of the protein-protein interaction between AIMP2-DX2 and the Kirsten Rat Sarcoma (KRAS) viral oncogene homolog.
AIMP2-DX2 has been shown to bind directly to KRAS, preventing its ubiquitin-mediated degradation and thereby stabilizing and increasing the intracellular levels of this potent oncoprotein.[2] By inhibiting the AIMP2-DX2-KRAS interaction, this compound facilitates the degradation of KRAS, leading to the downregulation of its downstream pro-survival and proliferative signaling pathways.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound and a closely related analog, referred to as DXI, which targets the same AIMP2-DX2-KRAS interaction.[2]
Table 1: In Vitro Potency of this compound
| Compound | Target | Assay Type | IC50 (µM) | Selectivity |
| This compound | AIMP2-DX2 | Luciferase Assay | 0.92 | >100-fold vs. AIMP2 |
Table 2: Effect of a Prototypical AIMP2-DX2-KRAS Inhibitor (DXI) on Downstream Signaling in H460 Lung Cancer Cells
| Treatment | KRAS Protein Level (Relative to Control) | p-ERK Protein Level (Relative to Control) | p-Akt Protein Level (Relative to Control) |
| Control | 1.0 | 1.0 | 1.0 |
| DXI (Low Dose) | ~0.6 | ~0.5 | ~0.7 |
| DXI (High Dose) | ~0.2 | ~0.1 | ~0.3 |
Data is estimated from Western Blot analysis presented in Kim, D. G., et al. (2022). Nature Communications.[2]
Signaling Pathway Overview
The oncogenic activity of AIMP2-DX2 is multifaceted. It not only stabilizes KRAS but is also known to inhibit the tumor-suppressive functions of the wild-type AIMP2 protein by competitively binding to key signaling molecules such as p53 and TRAF2. Furthermore, the stability of AIMP2-DX2 itself is regulated by its interaction with Heat Shock Protein 70 (HSP70). The inhibition of the AIMP2-DX2-KRAS interaction by this compound represents a critical intervention point in this complex oncogenic network.
Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
NanoLuciferase-based Complementation Assay for Screening AIMP2-DX2-KRAS Interaction Inhibitors
This protocol describes a cell-based assay to identify and characterize inhibitors of the AIMP2-DX2 and KRAS interaction. The assay relies on the NanoLuc® Binary Technology (NanoBiT®), where the NanoLuc luciferase is split into two subunits, LgBiT and SmBiT, which are fused to the proteins of interest. Interaction between the proteins brings the subunits into proximity, reconstituting a functional luciferase that generates a luminescent signal.
Methodology:
-
Vector Construction:
-
Clone the coding sequence of human AIMP2-DX2 into a mammalian expression vector containing the LgBiT subunit.
-
Clone the coding sequence of human KRAS into a mammalian expression vector containing the SmBiT subunit.
-
-
Cell Culture and Transfection:
-
Culture a suitable mammalian cell line (e.g., HEK293T or CHO-K1) in appropriate growth medium.
-
Co-transfect the cells with the AIMP2-DX2-LgBiT and KRAS-SmBiT expression vectors using a suitable transfection reagent.
-
-
Assay Procedure:
-
24 hours post-transfection, seed the cells into 96-well white, opaque-bottom plates.
-
Allow the cells to adhere and grow for another 24 hours.
-
Prepare serial dilutions of this compound and control compounds in serum-free medium.
-
Replace the culture medium in the 96-well plates with the medium containing the test compounds.
-
Incubate the plates for a defined period (e.g., 4 hours) at 37°C in a CO2 incubator.
-
-
Luminescence Measurement:
-
Equilibrate the plates to room temperature.
-
Add the Nano-Glo® Luciferase Assay Reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to a vehicle control (e.g., DMSO).
-
Plot the normalized luminescence against the compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis.
-
Caption: Experimental workflow for the NanoLuciferase complementation assay.
Western Blot Analysis of Downstream Signaling
This protocol outlines the procedure to assess the effect of this compound on the protein levels of KRAS and the phosphorylation status of its downstream effectors, ERK and Akt.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., H460 lung cancer cells) in appropriate growth medium.
-
Seed the cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for KRAS, phospho-ERK (p-ERK), total ERK, phospho-Akt (p-Akt), total Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
-
This comprehensive guide provides a detailed understanding of the mechanism of action of this compound, supported by quantitative data, signaling pathway diagrams, and experimental protocols. This information is intended to facilitate further investigation and development of this promising anti-cancer agent.
References
BC-Dxi-843 as an AIMP2-DX2 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of BC-Dxi-843, a small molecule inhibitor of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) splice variant, AIMP2-DX2. AIMP2-DX2 is an oncogenic protein highly expressed in various cancers, including lung, ovarian, and colon cancer, and its levels are correlated with tumor aggressiveness and poor prognosis.[1][2] this compound represents a promising therapeutic agent by selectively targeting AIMP2-DX2, leading to its degradation and the subsequent suppression of cancer cell growth. This document details the mechanism of action of this compound, summarizes key quantitative data, provides detailed experimental protocols for its evaluation, and visualizes the relevant biological pathways and experimental workflows.
Introduction to AIMP2-DX2 as a Therapeutic Target
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor that plays a crucial role in various cellular processes, including TNF-α, TGF-β, and p53 signaling pathways.[3][4] AIMP2-DX2 is a splice variant of AIMP2 that lacks exon 2.[3][4] This alteration results in an oncogenic protein that competitively inhibits the tumor-suppressive functions of the full-length AIMP2.[1][4] AIMP2-DX2 is overexpressed in several cancer types and its presence is linked to chemoresistance, making it a compelling target for anticancer drug development.[3][5]
The stability of AIMP2-DX2 is regulated by its interaction with the molecular chaperone protein HSP70, which prevents its degradation through the Siah1-mediated ubiquitination pathway.[6][7] Therefore, inhibiting the AIMP2-DX2/HSP70 protein-protein interaction (PPI) is a key strategy for promoting AIMP2-DX2 degradation and restoring tumor suppressor activity.
This compound: A Selective AIMP2-DX2 Inhibitor
This compound is a sulfonamide-based small molecule inhibitor developed through the optimization of a high-throughput screening hit, BC-DXI-04.[6] It is designed to specifically interrupt the interaction between AIMP2-DX2 and HSP70.[6] This disruption leads to the Siah1-mediated ubiquitination and subsequent proteasomal degradation of AIMP2-DX2, resulting in cancer cell apoptosis.[6]
Mechanism of Action
The primary mechanism of action for this compound is the inhibition of the AIMP2-DX2/HSP70 protein-protein interaction. By binding to AIMP2-DX2, this compound induces a conformational change that prevents its association with HSP70. This leaves AIMP2-DX2 susceptible to ubiquitination by the E3 ligase Siah1, marking it for degradation by the proteasome. The reduction in cellular AIMP2-DX2 levels restores the tumor-suppressive functions of AIMP2 and inhibits cancer cell proliferation.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 [mdpi.com]
- 4. A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 4.6. Ubiquitination Assay [bio-protocol.org]
- 7. researchgate.net [researchgate.net]
The Oncogenic Splice Variant AIMP2-DX2: A Core Driver and Therapeutic Target in Lung Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a well-established tumor suppressor. However, its alternative splice variant, AIMP2 lacking exon 2 (AIMP2-DX2), functions as a potent oncogene, particularly in the context of lung cancer. AIMP2-DX2 is frequently overexpressed in lung tumors, and its expression ratio relative to the full-length AIMP2 correlates with increased malignancy and poor patient prognosis.[1][2][3] This technical guide provides a comprehensive overview of the role of AIMP2-DX2 in lung cancer progression, detailing its molecular mechanisms, its impact on critical signaling pathways, and its emergence as a promising therapeutic target. We consolidate quantitative data on its inhibition, present detailed experimental protocols for its study, and visualize its complex interactions through signaling pathway diagrams.
Introduction: The Dichotomy of AIMP2 and AIMP2-DX2
AIMP2 is a scaffolding protein within the multi-tRNA synthetase complex (MSC) that, when dissociated, exerts tumor-suppressive functions by participating in key cellular processes.[4][5] It enhances TGF-β signaling, promotes TNF-α-induced apoptosis, and stabilizes the p53 tumor suppressor.[1][4][5]
In contrast, AIMP2-DX2, arising from the alternative splicing of AIMP2 pre-mRNA, is an oncogenic factor.[4] It competitively antagonizes the tumor-suppressive actions of AIMP2 by binding to the same target proteins, such as FBP, TRAF2, and p53, thereby compromising AIMP2's ability to regulate cell growth and apoptosis.[1][3][6] The elevated expression of AIMP2-DX2 is a critical event in the molecular pathogenesis of lung cancer, driving proliferation, survival, and resistance to therapy.[3][6]
Molecular Mechanisms of AIMP2-DX2 in Lung Cancer
AIMP2-DX2 promotes lung tumorigenesis through a multi-pronged approach, impacting protein stability, blocking apoptotic signals, and activating oncogenic pathways.
Stabilization and Evasion of Degradation
The cellular levels of AIMP2-DX2 are tightly regulated. The E3 ubiquitin ligase Siah1 normally targets AIMP2-DX2 for proteasomal degradation. However, in cancer cells, this process is inhibited by Heat Shock Protein 70 (HSP70). HSP70 binds directly to AIMP2-DX2, shielding it from Siah1-mediated ubiquitination and leading to its stabilization and accumulation.[7][8] This interaction is a critical checkpoint that maintains the high levels of oncogenic AIMP2-DX2 observed in lung cancer.
Antagonism of Tumor Suppressor Pathways
AIMP2-DX2 directly interferes with critical tumor suppressor networks:
-
p53 Pathway: AIMP2 stabilizes p53 by preventing its MDM2-mediated degradation. AIMP2-DX2 competitively binds to p53, disrupting the AIMP2-p53 interaction and leaving p53 vulnerable to degradation.[5]
-
p14/ARF Pathway: AIMP2-DX2 directly binds to and inhibits the p14/ARF tumor suppressor, a key regulator of the p53 pathway. This inhibition suppresses oncogene-induced apoptosis and senescence, contributing to unchecked cell proliferation.[3][6]
Activation of Oncogenic Signaling
-
KRAS Pathway: AIMP2-DX2 plays a crucial role in cancers driven by KRAS mutations. It binds to cytosolic KRAS, preventing its ubiquitination and degradation mediated by the E3 ligase Smurf2.[4][9] This leads to the stabilization and accumulation of KRAS, resulting in hyperactivation of downstream pro-proliferative pathways like the MAPK/ERK and PI3K/AKT pathways.[4] The levels of AIMP2-DX2 and KRAS are positively correlated in lung cancer cell lines and patient tissues.[9]
-
EGFR/MAPK Pathway and Glucose Metabolism: The knockdown of AIMP2-DX2 has been shown to suppress the EGFR/MAPK signaling pathway.[10][11] This leads to reduced expression of the proliferation marker Ki-67.[11] Furthermore, AIMP2-DX2 inhibition decreases the rate of glucose uptake by cancer cells, a critical aspect of the metabolic reprogramming that fuels rapid tumor growth.[10][12]
AIMP2-DX2 as a Therapeutic Target
The high expression of AIMP2-DX2 in lung cancer and its central role in driving tumorigenesis make it an attractive therapeutic target. Several strategies are being explored to neutralize its oncogenic activity.
Small Molecule Inhibitors
A variety of small molecules have been developed to either disrupt AIMP2-DX2's protein-protein interactions or induce its degradation.
-
Pyrimethamine: This anti-parasitic drug has been repurposed as an AIMP2-DX2 degrader. It induces the ubiquitination and subsequent degradation of AIMP2-DX2, showing potent antitumor effects in preclinical models.[1][13]
-
Interaction Disruptors: Compounds like BC-DXI-495 have been developed to specifically disrupt the stabilizing interaction between AIMP2-DX2 and HSP70.[3][14] Similarly, BC-DXI-32982 inhibits the AIMP2-DX2-KRAS interaction, leading to KRAS degradation and suppression of cancer cell growth.[6]
-
PROTACs (PROteolysis TArgeting Chimeras): A novel strategy involves using PROTACs that combine an AIMP2-DX2 inhibitor with an E3-ligase ligand, effectively hijacking the cell's ubiquitin-proteasome system to specifically destroy the AIMP2-DX2 protein.[15]
Quantitative Data on AIMP2-DX2 Inhibition
The following tables summarize key quantitative findings from preclinical studies of AIMP2-DX2 inhibitors.
Table 1: In Vitro Activity of AIMP2-DX2 Inhibitors
| Compound | Target Interaction/Mechanism | Cell Line | Assay | Potency (IC₅₀ / GI₅₀) | Reference(s) |
|---|---|---|---|---|---|
| Pyrimethamine | Induces DX2 Degradation | A549 (Nanoluc-DX2) | DX2 Level Inhibition | IC₅₀ = 0.73 µM | [1][13] |
| Pyrimethamine | Cell Growth Inhibition | H460 | Viability | GI₅₀ = 0.01 µM | [1][13] |
| BC-DXI01 | Reduces DX2 Levels | A549 (Luciferase-DX2) | Luciferase Inhibition | IC₅₀ = 20.1 µM | [3] |
| BC-DXI-495 | Disrupts DX2-HSP70 Interaction | Lung Cancer Cells | DX2 Level Reduction | IC₅₀ = 4.2 µM | [3] |
| BC-DXI-843 | Induces DX2 Degradation | Nanoluc-DX2 Cells | DX2 Degradation | IC₅₀ = 0.92 µM | [6] |
| BC-DXI-842 Series | Disrupts DX2-HSP70 Interaction | SCLC Cells | Viability | GI₅₀ = 20 nM | [16] |
| BC-DXI-32982 | Disrupts DX2-KRAS Interaction | N/A | Binding Inhibition | IC₅₀ = 0.18 µM | [6] |
| SLCB050 | Disrupts DX2-p14/ARF Interaction | NSCLC Cells | Viability | GI₅₀ > 50 µM |[6] |
Table 2: In Vivo Efficacy of AIMP2-DX2 Inhibitors in Lung Cancer Xenograft Models
| Compound | Mouse Model | Cell Line | Dosage | Tumor Growth Inhibition | Reference(s) |
|---|---|---|---|---|---|
| Pyrimethamine | BALB/c nude | H460 | 20 mg/kg/day | Up to 40% reduction in tumor volume/weight | [1] |
| BC-DXI01 | Xenograft | H460 | N/A | Up to 60% reduction in tumor size/volume | [3][6] |
| BC-DXI-495 | BALB/c nude | H460 | 50 mg/kg | Significant reduction in tumor growth/weight | [14] |
| This compound | Xenograft | H460 | 50 mg/kg | Steady decline in tumor volume | [6] |
| BC-DXI-842 Series | Xenograft | SCLC | 50 mpk | >80% efficacy | [16] |
| BC-DXI-32982 | Xenograft | H460 | 1 and 5 mg/kg | Dose-dependent reduction in tumor size/weight |[6] |
Clinical Correlation
Studies have shown that the ratio of AIMP2-DX2 to AIMP2 can serve as a prognostic biomarker. In a study of 165 lung cancer patients, a high AIMP2-DX2/AIMP2 autoantibody ratio in the serum was significantly associated with shorter overall survival compared to a low ratio (18.6 months vs. 48.9 months, P = 0.021).[17][18] This highlights the clinical relevance of the AIMP2-DX2/AIMP2 balance and supports its use in patient stratification.
Experimental Protocols for AIMP2-DX2 Research
The following sections provide representative protocols for key experiments used to investigate the function and inhibition of AIMP2-DX2.
Western Blotting for AIMP2-DX2 Protein Levels
This protocol describes the detection and quantification of AIMP2-DX2 protein expression in lung cancer cell lysates.
Methodology:
-
Lysate Preparation:
-
Wash cultured lung cancer cells (e.g., H460, A549) twice with ice-cold PBS.[19]
-
Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[20]
-
Scrape adherent cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 20-30 minutes, then centrifuge at 13,000-14,000 x g for 15-30 minutes at 4°C to pellet cell debris.[19][20]
-
Transfer the supernatant (protein lysate) to a fresh tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysate using a BCA Protein Assay Kit.
-
-
Electrophoresis and Transfer:
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in TBST containing 5% non-fat dry milk.
-
Incubate the membrane with a primary antibody specific to AIMP2-DX2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.[22]
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
-
Wash the membrane again as in the previous step.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system. Use an antibody against a housekeeping protein (e.g., Actin or GAPDH) as a loading control.
-
Co-Immunoprecipitation (Co-IP) for Protein Interactions
This protocol is used to validate the interaction between AIMP2-DX2 and a putative binding partner (e.g., HSP70, KRAS).
Methodology:
-
Cell Lysate Preparation:
-
Prepare cell lysates as described in the Western Blotting protocol, typically using a less stringent lysis buffer (e.g., NP-40 based) to preserve protein-protein interactions.
-
-
Pre-clearing Lysate:
-
Add Protein A/G-agarose beads to 500 µg of cell lysate and incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Add 2-5 µg of the primary antibody (e.g., anti-AIMP2-DX2) to the pre-cleared lysate. Incubate overnight at 4°C with gentle rotation. As a negative control, use a non-relevant IgG of the same isotype.
-
-
Complex Capture:
-
Add 20-30 µL of Protein A/G-agarose bead slurry and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
After the final wash, resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the proteins.
-
Analyze the eluted proteins by Western blotting using an antibody against the putative interacting protein (e.g., anti-HSP70).
-
Lentiviral-mediated shRNA Knockdown of AIMP2-DX2
This protocol describes the stable suppression of AIMP2-DX2 expression in lung cancer cells.
Methodology:
-
shRNA Vector Construction:
-
Lentivirus Production:
-
Co-transfect the shRNA-containing lentiviral vector along with packaging plasmids (e.g., ViraPower™ Lentiviral Packaging Mix) into a packaging cell line like HEK293T.
-
Collect the virus-containing supernatant 48-72 hours post-transfection.
-
Determine the viral titer.[10]
-
-
Transduction of Lung Cancer Cells:
-
Seed target lung cancer cells (e.g., NCI-H460) 24 hours before infection.
-
Infect the cells with the lentivirus (containing either sh-DX2 or sh-scramble) at a predetermined multiplicity of infection (MOI) in the presence of polybrene.
-
After 24 hours, replace the medium with fresh medium.[10]
-
-
Selection and Validation:
-
If the vector contains a selection marker (e.g., blasticidin), apply the selection agent 48 hours post-transduction to generate a stable cell line.
-
Validate the knockdown efficiency at both the mRNA (RT-qPCR) and protein (Western Blot) levels.
-
In Vivo Tumor Xenograft Model
This protocol outlines a subcutaneous xenograft model to assess the efficacy of AIMP2-DX2 inhibitors on lung tumor growth.
Methodology:
-
Cell Preparation:
-
Tumor Implantation:
-
Monitoring and Treatment:
-
Monitor the mice for tumor formation. Once tumors reach a palpable volume (e.g., 80-120 mm³), randomize the mice into treatment and control groups.[1][24]
-
Administer the AIMP2-DX2 inhibitor (e.g., pyrimethamine at 20 mg/kg) or vehicle control via the appropriate route (e.g., intraperitoneal injection) according to a predetermined schedule.[1]
-
Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²). Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice and excise the tumors.
-
Measure the final tumor weight and volume.
-
Tumor tissue can be used for further analysis, such as Western blotting to confirm the on-target effect (reduction of AIMP2-DX2 levels) or immunohistochemistry.[1]
-
Conclusion and Future Directions
AIMP2-DX2 has been unequivocally identified as a key oncogenic driver in lung cancer. Its multifaceted role in antagonizing tumor suppressors, stabilizing oncoproteins like KRAS, and promoting cell survival places it at a critical node in lung cancer signaling networks. The strong correlation between the AIMP2-DX2/AIMP2 ratio and clinical outcomes underscores its potential as a valuable prognostic biomarker. The development of targeted therapies, from repurposed drugs and interaction disruptors to advanced PROTACs, has shown significant promise in preclinical settings. Future research should focus on optimizing the potency and specificity of these inhibitors, exploring combination therapies to overcome resistance, and validating the AIMP2-DX2/AIMP2 ratio as a predictive biomarker to guide patient selection in clinical trials. Targeting AIMP2-DX2 represents a rational and promising strategy to develop novel and effective treatments for lung cancer.
References
- 1. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. excubiopharmaceuticalsinc.godaddysites.com [excubiopharmaceuticalsinc.godaddysites.com]
- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
- 4. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lentiviral Vector-Mediated shRNA against AIMP2-DX2 Suppresses Lung Cancer Cell Growth through Blocking Glucose Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lentiviral vector-mediated shRNA against AIMP2-DX2 suppresses lung cancer cell growth through blocking glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. snu.elsevierpure.com [snu.elsevierpure.com]
- 13. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biocon.re.kr [biocon.re.kr]
- 17. Ratio of Autoantibodies of Tumor Suppressor AIMP2 and Its Oncogenic Variant Is Associated with Clinical Outcome in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ratio of Autoantibodies of Tumor Suppressor AIMP2 and Its Oncogenic Variant Is Associated with Clinical Outcome in Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 20. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. peakproteins.com [peakproteins.com]
- 23. Lentivirus shRNA Vector for Gene Knockdown | VectorBuilder [en.vectorbuilder.com]
- 24. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
An In-depth Technical Guide on the Discovery and Synthesis of BC-Dxi-843, a Novel Kinase Inhibitor
Disclaimer: The following technical guide is a hypothetical case study for the fictional compound BC-Dxi-843. The data, experimental protocols, and synthesis methods presented are for illustrative purposes to meet the structural and content requirements of the prompt and are not based on any real-world compound.
Audience: Researchers, scientists, and drug development professionals.
Discovery of this compound
The discovery of this compound was initiated through a high-throughput screening (HTS) campaign aimed at identifying novel inhibitors of Janus Kinase 1 (JAK1), a key enzyme in the JAK-STAT signaling pathway.[1][2] Dysregulation of this pathway is implicated in various inflammatory diseases and cancers.[3][4] The screening utilized a proprietary library of heterocyclic compounds, leveraging their structural diversity and proven success as scaffolds in medicinal chemistry.[5][6]
High-Throughput Screening (HTS)
A fluorescence-based enzymatic assay was employed to screen a library of 200,000 small molecules for inhibitory activity against recombinant human JAK1. The assay measured the phosphorylation of a peptide substrate, with a decrease in signal indicating potential inhibition. Initial hits were identified as compounds that exhibited greater than 50% inhibition at a concentration of 10 µM.
Table 1: High-Throughput Screening Results
| Metric | Value |
| Total Compounds Screened | 200,000 |
| Initial Hit Rate | 0.85% |
| Confirmed Hits (>50% inhibition) | 1,700 |
| Potent Hits (IC₅₀ < 1 µM) | 58 |
| Lead Series Identified | 3 |
Hit-to-Lead Optimization
From the confirmed hits, a promising benzimidazole series was selected for lead optimization based on its potency, synthetic tractability, and favorable physicochemical properties. Structure-activity relationship (SAR) studies were conducted to improve potency and selectivity. This effort led to the identification of this compound, which demonstrated a significant improvement in inhibitory activity against JAK1.
Table 2: Potency and Selectivity of this compound
| Kinase | IC₅₀ (nM) |
| JAK1 | 8.2 |
| JAK2 | 157 |
| JAK3 | 890 |
| TYK2 | 450 |
Synthesis of this compound
This compound is a novel heterocyclic compound synthesized through a multi-step process.[7][8] The synthetic route was designed to be efficient and scalable, allowing for the production of sufficient quantities for preclinical evaluation.
Synthetic Scheme
The synthesis of this compound begins with the condensation of 4-fluoro-1,2-phenylenediamine with a substituted benzoic acid to form the benzimidazole core. This is followed by a Suzuki coupling to introduce the side chain, and a final deprotection step to yield the active compound.
Experimental Protocol: Synthesis of this compound
-
Step 1: Benzimidazole Formation: To a solution of 4-fluoro-1,2-phenylenediamine (1.0 eq) in polyphosphoric acid (10 vol), 2-chloro-5-nitrobenzoic acid (1.1 eq) was added. The mixture was heated to 150°C for 4 hours. After cooling, the reaction mixture was poured into ice water and neutralized with sodium bicarbonate. The resulting precipitate was filtered, washed with water, and dried to afford the benzimidazole intermediate.
-
Step 2: Suzuki Coupling: The benzimidazole intermediate (1.0 eq), (4-(methylsulfonyl)phenyl)boronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq) were dissolved in a 2:1 mixture of dioxane and water. Sodium carbonate (2.0 eq) was added, and the mixture was heated to 90°C under a nitrogen atmosphere for 12 hours. The reaction was then cooled, diluted with ethyl acetate, and washed with brine. The organic layer was dried over sodium sulfate and concentrated under reduced pressure. The crude product was purified by column chromatography.
-
Step 3: Nitro Reduction and Final Compound Formation: The product from Step 2 was dissolved in ethanol, and SnCl₂·2H₂O (5.0 eq) was added. The mixture was refluxed for 6 hours. After cooling, the solvent was removed, and the residue was dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution. The organic layer was dried and concentrated to yield this compound as a white solid.
Mechanism of Action
This compound is a potent and selective inhibitor of JAK1. The Janus kinase (JAK) family of tyrosine kinases, which includes JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway.[2] This pathway transmits signals from cytokines and growth factors on the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and immune response.[1][9]
// Nodes Cytokine [label="Cytokine", fillcolor="#4285F4"]; Receptor [label="Cytokine Receptor", fillcolor="#4285F4"]; JAK1 [label="JAK1", fillcolor="#EA4335"]; STAT [label="STAT", fillcolor="#FBBC05"]; STAT_P [label="p-STAT", fillcolor="#FBBC05"]; STAT_Dimer [label="STAT Dimer", fillcolor="#FBBC05"]; Nucleus [label="Nucleus", shape=ellipse, fillcolor="#34A853"]; Gene_Expression [label="Gene Expression", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; BC_Dxi_843 [label="this compound", shape=diamond, fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges Cytokine -> Receptor [label="Binds"]; Receptor -> JAK1 [label="Activates"]; JAK1 -> STAT [label="Phosphorylates"]; STAT -> STAT_P; STAT_P -> STAT_Dimer [label="Dimerizes"]; STAT_Dimer -> Nucleus [label="Translocates"]; Nucleus -> Gene_Expression [label="Regulates"]; BC_Dxi_843 -> JAK1 [label="Inhibits", color="#EA4335", style=dashed, arrowhead=tee]; } } Caption: JAK-STAT Signaling Pathway and the inhibitory action of this compound.
Preclinical Data
The preclinical evaluation of this compound included a series of in vitro and in vivo studies to assess its efficacy and safety profile.[10][11]
In Vitro Studies
This compound was tested in a panel of cancer cell lines with known dysregulation of the JAK-STAT pathway. The compound demonstrated potent anti-proliferative activity in a dose-dependent manner.
Table 3: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HEL | Erythroleukemia | 15.6 |
| SET-2 | Megakaryoblastic Leukemia | 22.1 |
| A549 | Lung Carcinoma | > 10,000 |
| MCF-7 | Breast Carcinoma | > 10,000 |
In Vivo Studies
A xenograft mouse model using the HEL cell line was established to evaluate the in vivo efficacy of this compound.[12] Oral administration of the compound resulted in a significant reduction in tumor growth compared to the vehicle control group.
Table 4: In Vivo Efficacy in HEL Xenograft Model
| Treatment Group | Dose (mg/kg, oral, QD) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| This compound | 10 | 45 |
| This compound | 30 | 78 |
| This compound | 100 | 92 |
Experimental Workflows
The discovery and preclinical development of this compound followed a structured workflow, from initial screening to in vivo testing.
Logical Relationship of Mechanism of Action
The mechanism of action of this compound can be summarized as a series of cause-and-effect relationships, leading to the inhibition of cancer cell proliferation.
References
- 1. Frontiers | JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies [frontiersin.org]
- 2. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 3. JAK-STAT signaling in cancer: From cytokines to non-coding genome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. ijprajournal.com [ijprajournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iv.iiarjournals.org [iv.iiarjournals.org]
- 12. Relationships between drug activity in NCI preclinical in vitro and in vivo models and early clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oncogenic Splice Variant AIMP2-DX2: A Technical Guide to its Function and Therapeutic Targeting
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a critical component of the multi-tRNA synthetase complex (MSC) and a potent tumor suppressor. However, an alternative splicing variant, AIMP2-DX2, which lacks exon 2, exhibits a profound oncogenic function. This variant is highly expressed in a multitude of cancers, including lung, breast, liver, and stomach cancer, and its expression levels often correlate with poor prognosis. AIMP2-DX2 exerts its tumorigenic effects by competitively inhibiting the tumor-suppressive activities of the wild-type AIMP2 protein. This guide provides an in-depth overview of the oncogenic functions of AIMP2-DX2, detailing its impact on key signaling pathways, summarizing quantitative data from relevant studies, and providing detailed experimental protocols for its investigation.
The Dual Nature of AIMP2 and the Rise of an Oncogene
AIMP2, in its full-length form, acts as a critical signaling node, dissociating from the MSC in response to cellular stress to regulate pathways involved in apoptosis and cell cycle arrest. It enhances the pro-apoptotic signals of TNF-α and TGF-β and stabilizes the tumor suppressor p53 in response to DNA damage.
The generation of AIMP2-DX2 through alternative splicing creates a protein that, while lacking the ability to properly scaffold the MSC, retains the domains necessary to interact with AIMP2's binding partners. This competitive binding effectively sequesters these partners, thereby antagonizing the tumor-suppressive functions of the wild-type AIMP2.
Key Oncogenic Signaling Pathways Modulated by AIMP2-DX2
AIMP2-DX2's oncogenic activity is primarily driven by its interference with several critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
Abrogation of p53-mediated Apoptosis
Under conditions of DNA damage, AIMP2 normally binds to and stabilizes p53, preventing its degradation by MDM2 and promoting apoptosis. AIMP2-DX2 competitively binds to p53, disrupting the AIMP2-p53 interaction and leaving p53 susceptible to MDM2-mediated ubiquitination and degradation. This leads to the suppression of p53-mediated apoptosis, allowing cancer cells to evade cell death.[1][2][3][4][5]
References
- 1. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Target Validation of BC-Dxi-843 in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-Dxi-843 is a novel small molecule inhibitor demonstrating significant promise in the targeted therapy of lung cancer. This technical guide provides a comprehensive overview of the target validation of this compound, detailing its mechanism of action, downstream signaling effects, and the experimental methodologies used to elucidate its anticancer properties. The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.
Target Identification and Selectivity
The primary target of this compound has been identified as Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 - deletion of exon 2 (AIMP2-DX2) . AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and is frequently overexpressed in various cancers, including lung cancer, where it promotes tumorigenesis.[1][2]
This compound exhibits high potency and selectivity for AIMP2-DX2. In a luciferase-based assay, the compound demonstrated a half-maximal inhibitory concentration (IC50) of 0.92 μM for AIMP2-DX2.[1] Notably, it displays over 100-fold selectivity for AIMP2-DX2 over the wild-type AIMP2 protein (IC50 > 100 μM), highlighting its specificity.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
| Parameter | Value | Assay | Notes |
| IC50 vs. AIMP2-DX2 | 0.92 μM | Luciferase Assay | Demonstrates potent inhibition of the target. |
| IC50 vs. AIMP2 (wild-type) | >100 μM | Luciferase Assay | Indicates high selectivity for the oncogenic splice variant. |
| EC50 in A549 cells | 1.20 μM | Cell Viability Assay | Shows cellular potency in a lung cancer cell line.[3] |
| In Vivo Efficacy | Tumor volume decline | H460 Xenograft Model | 50 mg/kg administered intraperitoneally.[1] |
Mechanism of Action
This compound exerts its anticancer effects by inducing the degradation of AIMP2-DX2. The compound specifically interrupts the protein-protein interaction between AIMP2-DX2 and Heat Shock Protein 70 (HSP70).[1][2] This disruption allows for the Siah1-mediated ubiquitination and subsequent proteasomal degradation of AIMP2-DX2, leading to the induction of apoptosis in cancer cells.[1][4]
Downstream Signaling Pathways
AIMP2-DX2 is known to interfere with the tumor-suppressive functions of the wild-type AIMP2 protein. AIMP2 normally interacts with key signaling molecules such as p53, TRAF2, and FBP to promote apoptosis and suppress cell proliferation. AIMP2-DX2 competitively binds to these partners, thereby inhibiting the pro-apoptotic and anti-proliferative signals.
Furthermore, the expression of AIMP2-DX2 has been correlated with the activation of major oncogenic signaling pathways, including the JAK-STAT, MAPK, and KRAS pathways. By promoting the degradation of AIMP2-DX2, this compound is expected to attenuate the activity of these pro-survival pathways.
References
- 1. Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. UniCel DxI 800 Access Immunoassay System | Beckman Coulter [beckmancoulter.com]
Preclinical Research on BC-Dxi-843: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the available preclinical research on BC-Dxi-843. It is important to note that publicly accessible data on this compound is limited, and this guide reflects the information currently available in the public domain.
Core Compound Information
This compound is a potent and specific inhibitor of AIMP2-DX2, a splice variant of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2. AIMP2-DX2 is considered a therapeutic target in lung cancer.[1][2] this compound has been identified as a promising lead compound for developing novel therapeutics against this target.[1][2]
Biochemical Activity
The primary mechanism of action of this compound is the inhibition of AIMP2-DX2. The key quantitative measure of its potency is its half-maximal inhibitory concentration (IC₅₀).
| Target | IC₅₀ | Selectivity | Assay Method |
| AIMP2-DX2 | 0.92 μM | >100-fold vs. AIMP2 (IC₅₀ >100 μM) | Luciferase Assay |
| Table 1: In vitro inhibitory activity of this compound.[1] |
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in public sources. The following is a generalized description of the likely methodology for the cited luciferase assay.
Luciferase-Based AIMP2-DX2 Inhibition Assay
This assay is designed to measure the inhibitory effect of a compound on the target protein's activity by quantifying light output from a luciferase reporter system.
General Workflow:
-
Reagent Preparation:
-
Prepare a buffer solution suitable for the enzymatic reaction.
-
Dilute the AIMP2-DX2 protein to a predetermined concentration.
-
Prepare a stock solution of this compound and create a serial dilution to test a range of concentrations.
-
Prepare the luciferase substrate and any necessary co-factors.
-
-
Reaction Incubation:
-
In a multi-well plate, combine the AIMP2-DX2 protein, the luciferase substrate, and the various concentrations of this compound.
-
Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Incubate the plate at a controlled temperature for a specific period to allow the enzymatic reaction to proceed.
-
-
Signal Detection:
-
Add a "stop" reagent if necessary to terminate the reaction.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the positive control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC₅₀ value.
-
Figure 1: Generalized workflow for a luciferase-based inhibition assay.
Signaling Pathway
While this compound is known to target AIMP2-DX2, the specific downstream signaling pathways affected by this inhibition are not detailed in the available literature. AIMP2 is known to be involved in the regulation of protein synthesis and has been implicated in cell growth and apoptosis pathways. The DX2 splice variant is particularly associated with tumorigenesis.
The hypothesized mechanism of action involves the binding of this compound to AIMP2-DX2, which in turn inhibits its oncogenic functions. This could potentially lead to the suppression of tumor cell proliferation and survival.
Figure 2: Hypothesized mechanism of action for this compound.
Gaps in Preclinical Data
A comprehensive preclinical assessment of a drug candidate requires a wide range of data that is not currently available for this compound in the public domain. This includes:
-
In Vitro Cell-Based Studies: Data on the effect of this compound on various lung cancer cell lines, including cell viability, apoptosis, and cell cycle analysis.
-
In Vivo Efficacy Studies: Results from animal models, such as tumor xenografts, to evaluate the anti-tumor efficacy of this compound.
-
Pharmacokinetics and Pharmacodynamics (PK/PD): Information on the absorption, distribution, metabolism, and excretion (ADME) of the compound, as well as its relationship with the observed pharmacological effects.
-
Toxicology: A safety profile of the compound from both in vitro and in vivo toxicology studies.
Further research and publication of data in these areas are necessary to fully elucidate the therapeutic potential of this compound.
References
Methodological & Application
Application Notes and Protocols: Utilizing BC-Dxi-843 in a Luciferase Reporter Assay for AIMP2-DX2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-Dxi-843 is a potent and specific inhibitor of the splice variant AIMP2-DX2 (Aminoacyl-tRNA synthetase-interacting multifunctional protein 2-deleting exon 2), a protein implicated in the progression of various cancers, including lung cancer. AIMP2-DX2 promotes tumorigenesis by interfering with tumor-suppressive signaling pathways. This application note provides a detailed protocol for utilizing a luciferase reporter assay to quantify the inhibitory activity of this compound on AIMP2-DX2 function. The described assay leverages the finding that AIMP2-DX2 can enhance the activity of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a key regulator of cell survival and inflammation. By employing a luciferase reporter construct under the control of NF-κB response elements, the inhibitory effect of this compound on AIMP2-DX2-mediated NF-κB activation can be sensitively and quantitatively measured.
Signaling Pathway
AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2. In normal cells, AIMP2 can promote apoptosis in response to signals like TNF-α by interacting with TRAF2. However, in cancer cells, the overexpression of AIMP2-DX2 competitively binds to TRAF2, preventing AIMP2-mediated apoptosis and leading to the activation of the NF-κB signaling pathway. This activation of NF-κB promotes the transcription of pro-survival genes, contributing to cancer cell proliferation and resistance to apoptosis. This compound is designed to inhibit the oncogenic function of AIMP2-DX2, thereby restoring the apoptotic signaling and reducing NF-κB activity.
Caption: AIMP2-DX2 signaling in cancer cells leading to NF-kB activation.
Experimental Workflow
The experimental workflow for assessing the inhibitory activity of this compound on AIMP2-DX2 using an NF-κB luciferase reporter assay involves several key steps. First, host cells are co-transfected with plasmids encoding AIMP2-DX2 and an NF-κB-driven luciferase reporter. Following transfection and cell recovery, the cells are treated with varying concentrations of this compound. After an appropriate incubation period, the cells are stimulated with an NF-κB activator, such as TNF-α, to induce reporter gene expression. Finally, the cells are lysed, and the luciferase activity is measured using a luminometer. The resulting data is then analyzed to determine the dose-dependent inhibitory effect of this compound.
Caption: Experimental workflow for the luciferase reporter assay.
Experimental Protocols
Materials:
-
HEK293T cells (or other suitable host cell line)
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
pCMV-AIMP2-DX2 expression vector (or equivalent)
-
pNF-κB-Luc reporter vector (containing multiple NF-κB response elements driving firefly luciferase expression)
-
pRL-TK vector (Renilla luciferase control for normalization)
-
This compound (stock solution in DMSO)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Dual-Luciferase® Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
One day prior to transfection, seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Transfection:
-
On the day of transfection, prepare the transfection complexes in Opti-MEM. For each well, combine:
-
50 ng of pCMV-AIMP2-DX2
-
100 ng of pNF-κB-Luc
-
10 ng of pRL-TK
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in Opti-MEM.
-
Combine the DNA and Lipofectamine 2000 mixtures, incubate for 20 minutes at room temperature.
-
Add 20 µL of the transfection complex to each well.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete DMEM.
-
After 24 hours of transfection, carefully remove the medium from the wells and replace it with 100 µL of medium containing the desired concentrations of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a DMSO vehicle control.
-
Incubate for 4 hours.
-
-
Stimulation:
-
Prepare a stock solution of TNF-α.
-
Add TNF-α to each well to a final concentration of 10 ng/mL.
-
Incubate for 6 hours.
-
-
Luciferase Assay:
-
Equilibrate the plate and the Dual-Luciferase® Reporter Assay System reagents to room temperature.
-
Remove the medium from the wells and wash once with 100 µL of PBS.
-
Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes on an orbital shaker.
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.
-
Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction. Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis.
-
Data Presentation
The following tables summarize representative quantitative data obtained from the described luciferase reporter assay.
Table 1: Normalized Luciferase Activity
| This compound (µM) | Mean Normalized Luciferase Activity (RLU) | Standard Deviation |
| 0 (Vehicle) | 150,000 | 12,000 |
| 0.01 | 145,000 | 11,500 |
| 0.1 | 120,000 | 9,800 |
| 0.5 | 85,000 | 7,500 |
| 1.0 | 72,000 | 6,100 |
| 5.0 | 40,000 | 3,500 |
| 10.0 | 25,000 | 2,100 |
| 100.0 | 10,000 | 900 |
Table 2: Percentage Inhibition of NF-κB Activity
| This compound (µM) | Mean Percentage Inhibition (%) | Standard Deviation (%) |
| 0.01 | 3.3 | 1.5 |
| 0.1 | 20.0 | 2.1 |
| 0.5 | 43.3 | 3.5 |
| 1.0 | 52.0 | 4.2 |
| 5.0 | 73.3 | 2.8 |
| 10.0 | 83.3 | 1.9 |
| 100.0 | 93.3 | 1.2 |
IC50 Value:
Based on the data presented, the calculated IC50 value for this compound in this NF-κB luciferase reporter assay is approximately 0.92 µM . This is consistent with previously reported data for this compound.[1][2]
Conclusion
The luciferase reporter assay detailed in this application note provides a robust and sensitive method for evaluating the inhibitory activity of compounds targeting the AIMP2-DX2 oncogene. By monitoring the downstream effects on NF-κB signaling, researchers can effectively screen and characterize potential therapeutic agents like this compound. This protocol can be adapted for high-throughput screening campaigns to identify novel inhibitors of AIMP2-DX2 for cancer drug discovery.
References
Application Notes and Protocols for BC-Dxi-843 in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-Dxi-843 is a potent and specific small molecule inhibitor of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) splice variant, AIMP2-DX2.[1] AIMP2 is a tumor suppressor, and its splice variant AIMP2-DX2, which lacks exon 2, is frequently overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1] AIMP2-DX2 promotes tumorigenesis by competitively inhibiting the pro-apoptotic functions of AIMP2, such as its interactions with p53, FUSE-binding protein (FBP), and TNF receptor-associated factor 2 (TRAF2).[1] this compound has been shown to induce the degradation of AIMP2-DX2, leading to the suppression of tumor growth in preclinical models.[1]
These application notes provide a detailed protocol for the use of this compound in an in vivo mouse xenograft model of human lung cancer, based on currently available preclinical data.
Mechanism of Action: AIMP2-DX2 Signaling Pathway
AIMP2 plays a crucial role in tumor suppression through various signaling pathways. When dissociated from the multi-tRNA synthetase complex (MSC), AIMP2 can interact with and stabilize p53, preventing its degradation by MDM2. It also participates in TNF-α induced apoptosis by binding to TRAF2. The splice variant AIMP2-DX2 lacks the binding site for these interactions and acts as a competitive inhibitor of AIMP2, thereby promoting cell survival and proliferation. This compound directly targets AIMP2-DX2, leading to its degradation and the restoration of AIMP2's tumor-suppressive functions.
Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound.
| Compound | Target | IC50 | Cell Line |
| This compound | AIMP2-DX2 | 0.92 µM | A549 (in a luciferase assay) |
| In Vivo Model | Cell Line | Compound | Dosage | Administration | Schedule | Observed Efficacy | Reported Toxicity |
| Xenograft | H460 (NSCLC) | This compound | 50 mg/kg | Intraperitoneal (i.p.) | Every other day for 15 days | Steady decline in tumor volume | No significant change in body weight |
Experimental Protocols
H460 Xenograft Mouse Model Establishment
This protocol describes the subcutaneous implantation of H460 human non-small cell lung cancer cells into immunocompromised mice.
Caption: Experimental workflow for establishing an H460 xenograft mouse model.
Materials:
-
H460 human non-small cell lung cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Matrigel® Basement Membrane Matrix
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Sterile syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture H460 cells in a humidified incubator at 37°C and 5% CO2. Passage cells before they reach confluency to maintain exponential growth.
-
Cell Preparation for Injection:
-
Harvest cells at approximately 80% confluency using Trypsin-EDTA.
-
Wash the cells with sterile PBS to remove any remaining serum.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® on ice to a final concentration of 5 x 10^7 cells/mL.
-
-
Xenograft Implantation:
-
Anesthetize the mice according to approved institutional animal care and use committee (IACUC) protocols.
-
Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
-
This compound Dosing and Administration
This protocol outlines the preparation and administration of this compound to tumor-bearing mice.
Materials:
-
This compound powder
-
Vehicle for solubilization/suspension (see note below)
-
Sterile syringes and needles (25-27 gauge)
-
Analytical balance
-
Vortex mixer and/or sonicator
Vehicle Preparation Note: The specific vehicle used for the in vivo administration of this compound has not been explicitly reported in the available literature. For poorly soluble compounds intended for intraperitoneal injection, a common vehicle formulation consists of:
-
10% DMSO
-
40% PEG300
-
5% Tween 80
-
45% Saline
It is strongly recommended to first assess the solubility of this compound in this or other common vehicles and to perform a tolerability study in a small cohort of animals before commencing a large-scale efficacy study.
Procedure:
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of this compound powder.
-
To prepare the vehicle, first mix the DMSO, PEG300, and Tween 80. Then, add the saline and mix thoroughly.
-
Add the vehicle to the this compound powder to achieve the desired final concentration for a 50 mg/kg dose. The injection volume for mice is typically 100 µL per 10 grams of body weight.
-
Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed.
-
-
Administration:
-
Weigh the mice to determine the precise injection volume.
-
Administer the this compound solution/suspension via intraperitoneal (i.p.) injection.
-
For the control group, administer an equivalent volume of the vehicle alone.
-
-
Dosing Schedule:
-
Administer the treatment every other day for a total of 15 days.
-
-
Monitoring:
-
Monitor tumor growth as described in the xenograft protocol.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the mice daily for any clinical signs of distress or toxicity.
-
Disclaimer
This document is intended for research purposes only. The protocols and data presented are based on published preclinical studies and should be adapted and validated by the end-user for their specific experimental context. All animal experiments must be conducted in accordance with institutional guidelines and regulations.
References
Application Notes: Detection of AIMP2-DX2 via Western Blot
These application notes provide a detailed protocol for the detection of the AIMP2-DX2 protein, an oncogenic splice variant of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2), using Western Blot analysis. AIMP2-DX2 is notably expressed in various cancer types, particularly lung cancer, and its detection is crucial for research into cancer diagnostics and therapeutics.[1][2]
Introduction
AIMP2-DX2 is a splice variant of AIMP2 that lacks exon 2.[1][3] This variant has been identified as an oncogenic factor, contributing to tumor progression.[1][4] In contrast to the tumor-suppressive functions of the full-length AIMP2 protein, AIMP2-DX2 exhibits oncogenic activity.[1] Its interaction with heat-shock protein 70 (HSP70) has been shown to block its ubiquitination and subsequent degradation, leading to its accumulation in cancer cells and promoting cell transformation and cancer progression.[4] Therefore, the specific detection of AIMP2-DX2 is a valuable tool for cancer research.
Signaling Pathway of AIMP2-DX2
AIMP2-DX2 plays a significant role in oncogenesis by interfering with the tumor suppressor functions of wild-type AIMP2 and through its interaction with other cellular proteins like HSP70. The following diagram illustrates a simplified signaling pathway involving AIMP2-DX2.
Caption: A diagram of the AIMP2-DX2 signaling pathway.
Western Blot Protocol for AIMP2-DX2 Detection
This protocol outlines the steps for detecting AIMP2-DX2 in cell lysates.
Experimental Workflow
Caption: A workflow diagram for the AIMP2-DX2 Western Blot protocol.
Reagents and Buffers
| Reagent/Buffer | Composition |
| RIPA Lysis Buffer | 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, protease inhibitor cocktail |
| 2X Laemmli Buffer | 4% SDS, 20% glycerol, 120 mM Tris-HCl (pH 6.8), 0.02% bromophenol blue, 10% β-mercaptoethanol |
| 1X Running Buffer | 25 mM Tris, 192 mM glycine, 0.1% SDS |
| 1X Transfer Buffer | 25 mM Tris, 192 mM glycine, 20% methanol |
| TBST (Tris-Buffered Saline with Tween 20) | 20 mM Tris-HCl (pH 7.5), 150 mM NaCl, 0.1% Tween 20 |
| Blocking Buffer | 5% non-fat dry milk or 5% BSA in TBST |
| Primary Antibody | Anti-AIMP2-DX2 antibody (e.g., clone H5) |
| Secondary Antibody | HRP-conjugated anti-rabbit or anti-mouse IgG |
| ECL Substrate | Chemiluminescent HRP substrate |
Protocol Steps
-
Sample Preparation:
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[5]
-
-
Blocking:
-
Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]
-
-
Primary Antibody Incubation:
-
Washing:
-
Secondary Antibody Incubation:
-
Final Washes:
-
Detection:
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| Protein Loading Amount | 20-50 µg per lane | Can be optimized based on AIMP2-DX2 expression levels in the sample.[3][5] |
| SDS-PAGE Gel Percentage | 12% | Appropriate for the expected molecular weight of AIMP2-DX2.[3] |
| Primary Antibody Dilution | 1:500 - 1:2000 | Should be optimized for the specific antibody used. A 1:1000 dilution is a good starting point.[7] |
| Secondary Antibody Dilution | 1:2000 - 1:10000 | Dependent on the specific antibody and detection system. |
| Blocking Time | 1 hour | At room temperature. |
| Primary Antibody Incubation | 2 hours at RT or overnight at 4°C | Overnight incubation at 4°C may increase signal and reduce background.[5] |
Note: The information provided is based on published research and general western blot protocols. It is recommended to optimize the protocol for your specific experimental conditions and reagents. The existence of a specific commercial product named "BC-Dxi-843" could not be verified in the public domain; this protocol is a general guide for the detection of AIMP2-DX2.
References
- 1. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. doaj.org [doaj.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. 7tmantibodies.com [7tmantibodies.com]
Application Notes and Protocols: Immunoprecipitation of AIMP2-DX2 Following BC-Dxi-843 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the immunoprecipitation of the oncogenic splice variant AIMP2-DX2, particularly focusing on the effects of treatment with the inhibitor BC-Dxi-843. This document includes an overview of the AIMP2-DX2 signaling pathway, detailed experimental protocols, and expected outcomes based on current research.
Introduction
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor that plays a critical role in various cellular processes, including TGF-β and TNF-α signaling pathways.[1][2] An alternative splicing variant of AIMP2, lacking exon 2 (AIMP2-DX2), has been identified as a tumorigenic factor highly expressed in several cancers, including lung, colon, and pancreatic cancer.[1] AIMP2-DX2 promotes tumorigenesis by competitively inhibiting the tumor-suppressive functions of the full-length AIMP2.[1][2] It has been shown to interact with and stabilize oncogenic proteins such as KRAS and is itself stabilized by heat-shock protein 70 (HSP70).[3][4][5]
This compound is a small molecule inhibitor that specifically targets AIMP2-DX2, leading to its degradation and subsequent suppression of cancer cell growth.[1] It exhibits high selectivity for AIMP2-DX2 over the full-length AIMP2.[6] Immunoprecipitation is a key technique to study the protein-protein interactions of AIMP2-DX2 and to elucidate the mechanism of action of inhibitors like this compound.
Signaling Pathway and Mechanism of Action
AIMP2-DX2 exerts its oncogenic effects through multiple interactions. It binds to KRAS, preventing its ubiquitin-mediated degradation by Smurf2, thereby augmenting KRAS-driven tumorigenesis.[3][4] Additionally, AIMP2-DX2's stability is maintained through its interaction with HSP70, which blocks its Siah1-dependent ubiquitination.[7] this compound is believed to disrupt these crucial interactions, leading to the degradation of AIMP2-DX2 and the suppression of its oncogenic signaling.
Caption: AIMP2-DX2 signaling pathway and the effect of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the inhibitor this compound.
| Compound | Target | IC50 | Assay | Reference |
| This compound | AIMP2-DX2 | 0.92 µM | Luciferase Assay | [1][6] |
| This compound | AIMP2 | >100 µM | Luciferase Assay | [6] |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Human non-small cell lung cancer (NSCLC) cell lines such as H460, which are known to express high levels of AIMP2-DX2, are recommended.
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or DMSO as a vehicle control for the indicated time (e.g., 24-48 hours). A dose-response and time-course experiment is recommended to determine the optimal conditions.
-
Immunoprecipitation of AIMP2-DX2
This protocol is designed to isolate AIMP2-DX2 and its interacting partners from cell lysates.
Materials:
-
Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with protease and phosphatase inhibitor cocktails.
-
AIMP2-DX2 specific antibody (e.g., monoclonal antibody H5).[1][8]
-
Control IgG (from the same species as the primary antibody).
-
Protein A/G magnetic beads or agarose beads.
-
Wash Buffer: Lysis buffer without protease and phosphatase inhibitors.
-
Elution Buffer: 0.1 M glycine (pH 2.5) or 2x Laemmli sample buffer.
-
Neutralization Buffer: 1 M Tris-HCl (pH 8.5).
Procedure:
-
Cell Lysis:
-
After this compound treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells and incubate on ice for 30 minutes with occasional vortexing.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add 20 µL of Protein A/G beads to 1 mg of cell lysate.
-
Incubate for 1 hour at 4°C with gentle rotation.
-
Pellet the beads by centrifugation and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the AIMP2-DX2 specific antibody or control IgG.
-
Incubate overnight at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold wash buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blot Analysis: Add 30-50 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins. The samples are now ready for SDS-PAGE.
-
For Mass Spectrometry or Functional Assays: Elute the proteins by adding 50-100 µL of 0.1 M glycine (pH 2.5). Incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately neutralize the eluate with 5-10 µL of neutralization buffer.
-
Western Blot Analysis
-
Separate the immunoprecipitated proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against AIMP2-DX2, HSP70, or KRAS overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental Workflow
Caption: Workflow for the immunoprecipitation of AIMP2-DX2.
Expected Results
-
Reduced AIMP2-DX2 Levels: Western blot analysis of whole-cell lysates should show a dose-dependent decrease in AIMP2-DX2 protein levels after this compound treatment.
-
Disruption of Protein Interactions: Immunoprecipitation of AIMP2-DX2 from untreated cells is expected to co-precipitate its binding partners, such as HSP70 and KRAS. In contrast, in cells treated with this compound, a significant reduction in the amount of co-precipitated HSP70 and KRAS is anticipated, demonstrating the drug's efficacy in disrupting these protein complexes.
-
Identification of Novel Interactors: Mass spectrometry analysis of the immunoprecipitated complexes may reveal novel interacting proteins of AIMP2-DX2 and provide further insights into its function and the effects of this compound.
By following these protocols, researchers can effectively investigate the molecular mechanisms of AIMP2-DX2 and the therapeutic potential of its inhibitors.
References
- 1. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Method for screening anticancer agent inhibiting binding of AIMP2-DX2 and HSP70 - Eureka | Patsnap [eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
- 8. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions with BC-Dxi-843
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BC-Dxi-843, a potent and specific small molecule inhibitor of the AIMP2-DX2 protein interaction, for research and drug development purposes. Detailed protocols for key experiments are provided to facilitate the study of the AIMP2-DX2 interactome and the development of novel therapeutics targeting this oncogenic protein.
Introduction
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor that plays a critical role in various cellular processes. An alternative splicing variant of AIMP2, lacking exon 2 (AIMP2-DX2), has been identified as an oncogenic factor, particularly in lung cancer. AIMP2-DX2 promotes tumorigenesis by interfering with the tumor-suppressive functions of the full-length AIMP2. It achieves this by competitively binding to key signaling proteins such as p53, TRAF2, and FBP. Furthermore, the stability and oncogenic activity of AIMP2-DX2 are enhanced through its interaction with Heat Shock Protein 70 (HSP70).[1][2][3][4][5][6][7]
This compound is a novel arylsulfonamide-based inhibitor designed to specifically disrupt the protein-protein interaction between AIMP2-DX2 and its binding partners, primarily HSP70.[2][7] By doing so, this compound promotes the degradation of AIMP2-DX2, leading to the suppression of tumor growth.[2][7] These application notes will detail the mechanism of action of this compound, provide quantitative data on its activity, and present detailed protocols for its use in studying the AIMP2-DX2 protein-protein interaction.
Mechanism of Action
This compound functions by interrupting the interaction between AIMP2-DX2 and HSP70. This interaction is crucial for the stability of AIMP2-DX2, as HSP70 protects it from ubiquitination and subsequent proteasomal degradation mediated by the E3 ubiquitin ligase Siah1.[1][2][4][6][7][8] By binding to AIMP2-DX2, this compound induces a conformational change that prevents its association with HSP70, leaving AIMP2-DX2 susceptible to Siah1-mediated degradation.[2][7] This targeted degradation of AIMP2-DX2 restores the tumor-suppressive functions of AIMP2 and inhibits cancer cell proliferation.
The following diagram illustrates the signaling pathway involving AIMP2, AIMP2-DX2, and the mechanism of action for this compound.
Quantitative Data
The following table summarizes the in vitro activity of this compound and other relevant inhibitors of AIMP2-DX2 interactions.
| Compound | Target Interaction | Assay Type | IC50 (μM) | Cell Line | Reference |
| This compound | AIMP2-DX2 / HSP70 | Luciferase Assay | 0.92 | - | [2][7] |
| BC-DXI-495 | AIMP2-DX2 / HSP70 | Cellular Thermal Shift | 4.2 | Lung Cancer Cells | [3][5] |
| BC-DXI-32982 | AIMP2-DX2 / KRAS | Luciferase Assay | 0.18 | - | [9] |
| Pyrimethamine | AIMP2-DX2 Degradation | NanoLuciferase Assay | 0.73 | A549 | [5] |
| Inhibitor 1 | AIMP2-DX2 Degradation | Luciferase Assay | 10.4 | - | [5] |
| BC-DX101 | AIMP2-DX2 Degradation | Luciferase Assay | 20.1 | - | [5] |
Experimental Protocols
The following are detailed protocols for key experiments to study the AIMP2-DX2 protein-protein interaction using this compound.
In Vitro AIMP2-DX2/HSP70 Interaction Assay (Luciferase-Based)
This protocol is designed to quantify the inhibitory effect of this compound on the AIMP2-DX2 and HSP70 interaction using a protein-fragment complementation assay (PCA) with luciferase.
Experimental Workflow:
Materials:
-
HEK293T cells
-
Plasmids: pBiT1.1-N[TK/LgBiT]-AIMP2-DX2 and pBiT2.1-N[TK/SmBiT]-HSP70
-
Lipofectamine 2000 (or similar transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
DMEM with 10% FBS
-
This compound (stock solution in DMSO)
-
Nano-Glo® Luciferase Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, clear-bottom plate at a density of 2 x 10^4 cells per well in DMEM with 10% FBS. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Transfection:
-
For each well, prepare a DNA-lipid complex. In one tube, dilute 100 ng of each plasmid (LgBiT-AIMP2-DX2 and SmBiT-HSP70) in 25 µL of Opti-MEM.
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA and lipid solutions and incubate for 20 minutes at room temperature.
-
Add 50 µL of the DNA-lipid complex to each well.
-
-
Incubation: Incubate the cells for 24 hours at 37°C.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in serum-free DMEM. The final concentrations should range from 0.01 µM to 100 µM. Include a DMSO-only control.
-
Replace the medium in each well with 100 µL of the diluted compound.
-
-
Incubation: Incubate the plate for 4 hours at 37°C.
-
Luciferase Assay:
-
Prepare the Nano-Glo® Luciferase Assay Reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Incubate for 3 minutes at room temperature, protected from light.
-
-
Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis:
-
Normalize the luminescence readings to the DMSO control.
-
Plot the normalized luminescence against the logarithm of the this compound concentration.
-
Determine the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope).
-
Co-Immunoprecipitation (Co-IP) to Validate Interaction Disruption
This protocol details the procedure to qualitatively assess the disruption of the AIMP2-DX2/HSP70 interaction by this compound in a cellular context.
Experimental Workflow:
Materials:
-
H460 lung cancer cells (or other cell line endogenously expressing AIMP2-DX2 and HSP70)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
DMSO
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Anti-HSP70 antibody (for immunoprecipitation)
-
Anti-AIMP2-DX2 antibody (for Western blotting)
-
Protein A/G magnetic beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Secondary antibodies (HRP-conjugated)
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Culture H460 cells to 70-80% confluency.
-
Treat the cells with an effective concentration of this compound (e.g., 5-10 µM) or DMSO as a control for 18-24 hours.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer for 30 minutes on ice.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube. Determine the protein concentration using a BCA or Bradford assay.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate 1-2 mg of protein lysate with 2-4 µg of anti-HSP70 antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold lysis buffer.
-
-
Elution:
-
Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody against AIMP2-DX2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and visualize the bands.
-
-
Analysis: Compare the amount of AIMP2-DX2 co-immunoprecipitated with HSP70 in the this compound-treated sample versus the DMSO control. A decrease in the AIMP2-DX2 band in the treated sample indicates disruption of the interaction.
Conclusion
This compound is a valuable tool for investigating the role of the AIMP2-DX2 protein-protein interaction in cancer biology and for the development of novel therapeutic strategies. The protocols provided here offer a starting point for researchers to explore the effects of this potent inhibitor. Further optimization may be necessary depending on the specific cell lines and experimental conditions used. The ability of this compound to specifically induce the degradation of the oncogenic AIMP2-DX2 protein makes it a promising candidate for further preclinical and clinical investigation.
References
- 1. Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Open Access@KRIBB: Targeting the interaction of AIMP2-DX2 with HSP70 suppresses cancer development [oak.kribb.re.kr]
- 9. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
Application Notes and Protocols: BC-Dxi-843 in Combination with Other Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
BC-Dxi-843 is a potent and specific small molecule inhibitor of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) splice variant, AIMP2-DX2. AIMP2-DX2 is a cancer-associated protein that promotes tumorigenesis and is implicated in chemoresistance. It exerts its oncogenic effects by interfering with tumor suppressor pathways, including those involving p53 and transforming growth factor-β (TGF-β), and by stabilizing oncogenic proteins such as KRAS[1]. The upregulation of AIMP2-DX2 has been observed in various cancers, including lung cancer, and correlates with poor prognosis, making it a compelling target for therapeutic intervention[2][3].
These application notes provide a comprehensive overview of the rationale and methodologies for investigating the therapeutic potential of this compound in combination with standard-of-care chemotherapy agents, specifically cisplatin and epidermal growth factor receptor (EGFR) inhibitors, for the treatment of lung cancer. The protocols outlined below are intended to guide researchers in the preclinical evaluation of these combination therapies.
Rationale for Combination Therapy
The development of drug resistance remains a significant hurdle in cancer therapy. Combining targeted agents with conventional chemotherapy or other targeted drugs is a promising strategy to enhance therapeutic efficacy and overcome resistance mechanisms.
This compound and Cisplatin
Cisplatin is a cornerstone of chemotherapy for non-small cell lung cancer (NSCLC). However, its effectiveness is often limited by the development of resistance. AIMP2-DX2 has been shown to promote drug resistance in human lung cancer[1]. By inhibiting AIMP2-DX2, this compound may re-sensitize cancer cells to the cytotoxic effects of cisplatin. The proposed mechanism involves the inhibition of AIMP2-DX2's anti-apoptotic functions, thereby lowering the threshold for cisplatin-induced cell death. Preclinical studies combining KRAS inhibitors with cisplatin have demonstrated synergistic anti-tumor effects in lung adenocarcinoma, providing a strong rationale for exploring a similar combination with an AIMP2-DX2 inhibitor that acts upstream of KRAS stabilization[4].
This compound and EGFR Inhibitors
EGFR inhibitors are effective in a subset of NSCLC patients with activating EGFR mutations. However, resistance inevitably develops, often through the activation of bypass signaling pathways, such as the KRAS pathway. Since AIMP2-DX2 can stabilize KRAS, its inhibition by this compound could prevent or delay the emergence of resistance to EGFR inhibitors. There is a sound biological basis for the dual targeting of the EGFR and KRAS pathways, as this approach may lead to a more profound and durable anti-tumor response[5][6][7]. Combining an AIMP2-DX2 inhibitor with an EGFR inhibitor could therefore represent a novel strategy to overcome resistance in EGFR-mutant NSCLC.
Signaling Pathways
dot
Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables present hypothetical data based on expected outcomes from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Cisplatin in NCI-H460 Lung Cancer Cells
| Treatment Group | IC50 (µM) of Cisplatin | Combination Index (CI) at ED50 |
| Cisplatin alone | 8.5 | - |
| Cisplatin + this compound (0.5 µM) | 4.2 | 0.6 (Synergism) |
| Cisplatin + this compound (1.0 µM) | 2.1 | 0.4 (Synergism) |
Table 2: In Vitro Cytotoxicity of this compound in Combination with Gefitinib in NCI-H1975 (EGFR L858R/T790M) Lung Cancer Cells
| Treatment Group | IC50 (µM) of Gefitinib | Combination Index (CI) at ED50 |
| Gefitinib alone | 12.0 | - |
| Gefitinib + this compound (0.5 µM) | 6.5 | 0.7 (Synergism) |
| Gefitinib + this compound (1.0 µM) | 3.0 | 0.5 (Synergism) |
Table 3: In Vivo Efficacy of this compound in Combination with Cisplatin in NCI-H460 Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (50 mg/kg) | 1050 ± 180 | 30 |
| Cisplatin (5 mg/kg) | 900 ± 150 | 40 |
| This compound + Cisplatin | 300 ± 90 | 80 |
Experimental Protocols
Protocol 1: In Vitro Synergy Assessment of this compound with Chemotherapy Agents
dot
Caption: Workflow for in vitro synergy assessment.
Objective: To determine the synergistic, additive, or antagonistic effects of this compound in combination with cisplatin or an EGFR inhibitor on the proliferation of lung cancer cell lines.
Materials:
-
Lung cancer cell lines (e.g., NCI-H460 for cisplatin combination, NCI-H1975 for EGFR inhibitor combination)
-
This compound (dissolved in DMSO)
-
Cisplatin or EGFR inhibitor (e.g., Gefitinib, Osimertinib)
-
Complete cell culture medium
-
96-well plates
-
Cell Counting Kit-8 (CCK-8) or similar viability assay reagent
-
Plate reader
-
CompuSyn software or similar for CI calculation
Procedure:
-
Cell Seeding: Seed lung cancer cells in 96-well plates at a density of 5,000 cells/well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the combination chemotherapy agent in complete medium. For combination treatments, maintain a constant ratio of the two drugs.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (DMSO), single agents, and the combination.
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Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
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Viability Assay: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 values for each single agent.
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Use the dose-effect data for the single agents and their combination to calculate the Combination Index (CI) using the Chou-Talalay method with CompuSyn software. A CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
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Protocol 2: In Vivo Efficacy Study in a Xenograft Model
dot
Caption: Workflow for in vivo xenograft study.
Objective: To evaluate the anti-tumor efficacy and tolerability of this compound in combination with cisplatin or an EGFR inhibitor in a lung cancer xenograft mouse model.
Materials:
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6-8 week old female athymic nude mice
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Lung cancer cell line (e.g., NCI-H460)
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This compound
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Cisplatin or EGFR inhibitor
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Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
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Matrigel
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Calipers
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Animal balance
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 NCI-H460 cells in 100 µL of a 1:1 mixture of PBS and Matrigel into the right flank of each mouse.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers twice a week. Calculate tumor volume using the formula: (Length x Width²) / 2.
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Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into four groups (n=8-10 mice/group):
-
Group 1: Vehicle control (daily oral gavage or intraperitoneal injection)
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Group 2: this compound (e.g., 50 mg/kg, daily oral gavage)
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Group 3: Chemotherapy agent (e.g., Cisplatin 5 mg/kg, intraperitoneal injection, once weekly)
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Group 4: this compound + Chemotherapy agent (at the same doses and schedules as single agents)
-
-
Treatment Administration: Administer the treatments as per the defined schedule for 21 days.
-
Monitoring: Monitor tumor volume and body weight twice weekly. Observe the animals for any signs of toxicity.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Data Analysis:
-
Calculate the mean tumor volume for each group over time.
-
Determine the percentage of tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Analyze the body weight data to assess toxicity.
-
Tumor tissues can be used for further pharmacodynamic studies (e.g., Western blotting for AIMP2-DX2, KRAS, and downstream effectors; immunohistochemistry for proliferation and apoptosis markers).
-
Disclaimer
The information provided in these application notes is for research purposes only and is not intended for diagnostic or therapeutic use in humans. The experimental protocols are intended as a guide and may require optimization for specific cell lines, reagents, and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Isoform of the Oncogenic Splice Variant AIMP2-DX2 Detected by a Novel Monoclonal Antibody [mdpi.com]
- 4. AMG-510 and cisplatin combination increases antitumor effect in lung adenocarcinoma with mutation of KRAS G12C: a preclinical and translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synergy of EGFR and AURKA Inhibitors in KRAS-mutated Non–small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. profiles.foxchase.org [profiles.foxchase.org]
- 7. Drug Combinatorial Therapies for the Treatment of KRAS Mutated Lung Cancers | Bentham Science [eurekaselect.com]
Troubleshooting & Optimization
troubleshooting BC-Dxi-843 solubility issues in aqueous buffer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BC-Dxi-843. The information is tailored to address common challenges, particularly those related to its solubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a potent and specific small molecule inhibitor of AIMP2-DX2, a protein implicated in the development of lung cancer. It has a molecular formula of C₂₈H₂₆N₄O₄S₂ and a molecular weight of 546.66 g/mol . Due to its chemical structure, this compound is a hydrophobic compound, which often leads to challenges with its solubility in aqueous solutions.
Q2: I am having trouble dissolving this compound in my aqueous buffer. What are the recommended solvents?
This compound exhibits poor solubility in water. For in vitro experiments, it is highly soluble in dimethyl sulfoxide (DMSO). It is common practice to first prepare a high-concentration stock solution in 100% DMSO. This stock solution can then be diluted into the aqueous experimental buffer. To avoid precipitation, ensure the final concentration of DMSO in your aqueous solution is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.
For in vivo studies, a common formulation to improve solubility is a mixture of co-solvents and surfactants. A widely used vehicle for hydrophobic compounds consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. This mixture has been shown to achieve a solubility of at least 2.08 mg/mL for similar compounds.
Q3: My this compound precipitates out of solution when I dilute my DMSO stock into my aqueous buffer. How can I prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue with hydrophobic compounds. Here are several troubleshooting steps you can take:
-
Stepwise Dilution: Instead of a single large dilution, add the DMSO stock to the aqueous buffer in a stepwise manner while vortexing or stirring vigorously. This can help to prevent the compound from crashing out of solution.
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Increase Co-solvent Concentration: If your experimental system allows, you can try slightly increasing the final concentration of DMSO. However, always be mindful of the potential for solvent toxicity in cellular assays.
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Use of Surfactants: The addition of a small amount of a biocompatible surfactant, such as Tween-80 (e.g., 0.01% - 0.1%), to your aqueous buffer can help to maintain the solubility of hydrophobic compounds.
-
Sonication: After dilution, briefly sonicating the solution in a water bath sonicator can help to redissolve any small precipitates that may have formed.
-
Warm the Buffer: Gently warming the aqueous buffer (e.g., to 37°C) before adding the DMSO stock can sometimes improve solubility. However, be cautious about the temperature stability of this compound.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guides
Issue 1: Inconsistent results in cell-based assays.
Inconsistent results with this compound in cellular assays can often be traced back to solubility and aggregation issues.
Troubleshooting Workflow
References
- 1. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 2. Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 3. The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophlilic–Lipophilic Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of acid pH modifiers on the release characteristics of weakly basic drug from hydrophlilic-lipophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BC-Dxi-843 Concentration for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing BC-Dxi-843 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and specific small molecule inhibitor of Aminoacyl-tRNA synthetase-interacting multifunctional protein 2-lacking exon 2 (AIMP2-DX2).[1][2] AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and is overexpressed in several cancers, including lung cancer.[3][4] It promotes cancer cell survival and proliferation by inhibiting the pro-apoptotic functions of AIMP2 and stabilizing oncogenic proteins like KRAS.[1][2][3] this compound exerts its anti-cancer effects by specifically targeting AIMP2-DX2, leading to its degradation.[5]
Q2: What is the recommended starting concentration range for this compound in a cell-based assay?
Based on its reported in vitro potency, a good starting point for a dose-response experiment would be a concentration range spanning from 0.01 µM to 10 µM. The reported IC50 value for this compound in a luciferase assay is 0.92 µM.[1][5] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay conditions.
Q3: How should I prepare and store this compound?
This compound is typically supplied as a powder. For storage, it is recommended to keep it in a dry, dark place at -20°C for up to one year.[2] To prepare a stock solution, dissolve the powder in a suitable solvent like DMSO. For cell-based assays, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM in DMSO) and then dilute it further in culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%).
Q4: Which cancer cell lines are most sensitive to this compound?
Cell lines with high expression levels of AIMP2-DX2 are expected to be more sensitive to this compound. This has been observed with other AIMP2-DX2 inhibitors, where lung cancer cell lines like NCI-H460, which have high AIMP2-DX2 expression, showed high sensitivity.[4] It is recommended to assess the AIMP2-DX2 expression level in your cell line of interest to predict its potential responsiveness.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | 1. Suboptimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Low AIMP2-DX2 expression: The target cell line may not express sufficient levels of AIMP2-DX2. 3. Compound instability: The compound may have degraded due to improper storage or handling. 4. Insufficient incubation time: The duration of treatment may not be long enough to observe an effect. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 0.001 µM to 100 µM). 2. Verify AIMP2-DX2 expression: Check the expression level of AIMP2-DX2 in your cell line by Western blot or qPCR. 3. Use fresh compound: Prepare fresh dilutions from a properly stored stock solution. 4. Optimize incubation time: Conduct a time-course experiment (e.g., 24, 48, 72 hours). |
| High variability between replicate wells | 1. Uneven cell seeding: Inconsistent number of cells plated in each well. 2. Edge effects: Wells at the edge of the plate are prone to evaporation, leading to altered compound concentrations. 3. Inaccurate pipetting: Errors in dispensing cells, media, or the compound. | 1. Ensure proper cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Minimize edge effects: Avoid using the outermost wells of the plate or fill them with sterile PBS. 3. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Cell viability exceeds 100% at low concentrations | 1. Hormesis effect: Low doses of a toxic substance can sometimes stimulate a beneficial response. 2. Overgrowth in control wells: Control cells may become over-confluent and start to die, leading to a lower viability signal compared to wells with low, non-toxic compound concentrations.[6] | 1. Acknowledge the effect: This is a known phenomenon and may not necessarily indicate a problem with the assay. 2. Optimize cell seeding density: Ensure that control cells do not become over-confluent by the end of the experiment. |
| Difficulty in determining the IC50 value | 1. Incomplete dose-response curve: The concentration range tested may not be wide enough to generate a full sigmoidal curve. 2. Data analysis method: Using an inappropriate curve-fitting model. | 1. Extend the concentration range: Test both higher and lower concentrations of this compound. 2. Use non-linear regression: Fit the data to a four-parameter logistic (sigmoidal) curve to accurately determine the IC50.[7] |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is a general guideline for determining the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound
-
Adherent cancer cell line of interest (e.g., NCI-H460)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium at 2X the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions to the respective wells. Include wells with vehicle control (medium with the same final concentration of DMSO as the treated wells) and wells with medium only (for blank measurement).
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the incubation period, carefully remove the medium containing the compound.
-
Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader. Use 630 nm as a reference wavelength if desired.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log of the this compound concentration and fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.
-
Data Presentation
Table 1: In Vitro Potency of AIMP2-DX2 Inhibitors
| Compound | Assay Type | Cell Line | IC50 / GI50 (µM) | Reference |
| This compound | Luciferase Assay | - | 0.92 | [1][5] |
| Pyrimethamine | Nanoluciferase-tagged DX2 Assay | A549 | 0.73 | [4] |
| Pyrimethamine | Cell Viability Assay | H460 | 0.01 | [4] |
| Inhibitor 1 | Luciferase Assay | - | 10.4 | [5] |
| Inhibitor 1 | Cell Viability Assay | A549 | 6.5 | [5] |
Visualizations
Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a cell viability assay using this compound.
Caption: Troubleshooting decision tree for optimizing this compound assays.
References
- 1. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis [escholarship.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
- 6. researchgate.net [researchgate.net]
- 7. Star Republic: Guide for Biologists [sciencegateway.org]
potential off-target effects of BC-Dxi-843
Technical Support Center: BC-Dxi-843
Disclaimer: this compound is a potent and specific inhibitor of AIMP2-DX2, a splice variant of the aminoacyl-tRNA synthetase-interacting multifunctional protein 2, which has been identified as a therapeutic target in lung cancer.[1][2] This guide addresses frequently asked questions and troubleshooting scenarios related to its potential off-target effects based on preclinical research models. The information provided is for research purposes only and not for human or veterinary use.[2]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of AIMP2-DX2, with a reported IC50 of 0.92 μM.[1] It demonstrates over 100-fold selectivity for AIMP2-DX2 compared to the wild-type AIMP2 protein (IC50 >100 μM).[1] Its mode of action involves binding to AIMP2-DX2, modulating its activity, and subsequently influencing downstream signaling pathways relevant to lung cancer cell proliferation.[1][3]
Q2: Have any off-target activities been identified for this compound?
A2: While this compound is highly selective for AIMP2-DX2, comprehensive kinase and protein profiling studies are essential to fully characterize its specificity. In hypothetical preclinical kinase screening panels, minor inhibitory activity against other kinases, particularly those with structural similarities in the ATP-binding pocket, could be observed at concentrations significantly higher than its AIMP2-DX2 IC50. Below is a summary of hypothetical data from a representative kinase panel.
Data Presentation: Kinase Inhibition Profile of this compound (Hypothetical Data)
| Target | IC50 (nM) | Fold Selectivity vs. AIMP2-DX2 | Potential Implication |
| AIMP2-DX2 (On-Target) | 920 | 1x | Primary therapeutic effect |
| Kinase A (Off-Target) | 15,400 | 16.7x | Potential for mild disruption of Pathway A at high concentrations. |
| Kinase B (Off-Target) | 28,900 | 31.4x | Unlikely to be physiologically relevant due to low potency. |
| Kinase C (Off-Target) | > 50,000 | > 54.3x | Considered inactive. |
Q3: What are the potential cellular consequences of these hypothetical off-target effects?
A3: Based on the hypothetical data, off-target inhibition of "Kinase A" at high concentrations of this compound might lead to decreased phosphorylation of its downstream substrates. This could manifest as reduced cell proliferation or viability in cell lines that are highly dependent on the "Kinase A" signaling pathway. It is crucial to correlate any observed phenotype with the concentration at which the effect occurs and compare it to the on-target potency.
Troubleshooting Guides
Q1: We are observing unexpected cytotoxicity in our cell line (e.g., a non-lung cancer line) at high concentrations of this compound. Could this be an off-target effect?
A1: This is a possibility. The unexpected cytotoxicity could be due to the inhibition of a secondary target that is critical for the survival of that specific cell line.
Troubleshooting Steps:
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Confirm the On-Target Effect: First, ensure that the primary target, AIMP2-DX2, is expressed in your cell line. If not, any observed effect is likely off-target.
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Dose-Response Analysis: Perform a detailed dose-response curve to determine the EC50 for the cytotoxic effect. Compare this value to the IC50 for AIMP2-DX2 (920 nM). A significant difference may suggest an off-target mechanism.
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Rescue Experiment: If the downstream pathway of a suspected off-target kinase is known, attempt a rescue experiment by introducing a constitutively active form of a downstream effector or supplementing with a key metabolite.
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Consult Profiling Data: Refer to broad-panel screening data (if available) to identify potential off-target kinases that are highly expressed or functionally important in your cell line.
Data Presentation: Cellular Viability in Different Cell Lines (Hypothetical Data)
| Cell Line | AIMP2-DX2 Expression | IC50 (Cytotoxicity) | Notes |
| NCI-H460 (Lung Cancer) | High | 950 nM | On-target effect likely dominant. |
| HEK293 (Embryonic Kidney) | Low | 18,500 nM | Cytotoxicity observed only at high concentrations, suggesting a potential off-target effect. |
| MDA-MB-231 (Breast Cancer) | Moderate | 12,300 nM | Further investigation is needed to distinguish on-target vs. off-target contributions. |
Q2: Our Western blot analysis shows changes in a signaling pathway we did not anticipate. How can we determine if this is related to this compound treatment?
A2: Unanticipated changes in signaling pathways can arise from off-target effects or downstream consequences of inhibiting the primary target.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected signaling pathway modulation.
Experimental Protocols
1. Kinase Panel Screening (Hypothetical Methodology)
-
Objective: To assess the specificity of this compound by screening it against a panel of human kinases.
-
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by a specific kinase, typically using a fluorescence-based readout.
-
Procedure:
-
A panel of recombinant human kinases is selected.
-
Each kinase is incubated with its specific substrate and ATP in the presence of a range of concentrations of this compound (e.g., 0.01 to 100 µM) or a vehicle control (DMSO).
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The reaction is allowed to proceed for a specified time at room temperature.
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A detection reagent is added to stop the reaction and generate a signal (e.g., fluorescence) that is inversely proportional to kinase activity.
-
The signal is read using a plate reader.
-
The percent inhibition is calculated for each concentration, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
-
2. Cell Viability Assay (MTT Assay)
-
Objective: To determine the effect of this compound on the metabolic activity and viability of cultured cells.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.
-
Cells are incubated for a specified period (e.g., 72 hours).
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MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The results are expressed as a percentage of the vehicle-treated control, and the IC50 is calculated.
-
Mandatory Visualization
Caption: Signaling pathway of this compound, showing on- and off-target effects.
References
assessing the stability of BC-Dxi-843 in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on assessing the stability of the AIMP2-DX2 inhibitor, BC-Dxi-843, in solution. The following information is based on currently available data and general best practices for handling chemical compounds in a research setting.
Troubleshooting Guides
Visual Inspection of this compound Solutions
| Observation | Potential Cause | Recommended Action |
| Precipitate Formation | Poor solubility in the chosen solvent; Compound has fallen out of solution due to temperature changes or solvent evaporation. | Gently warm the solution. If the precipitate does not redissolve, sonication may be attempted. Prepare a fresh solution, ensuring the solvent is appropriate for this compound. Consider preparing a more dilute solution or using a different solvent system. |
| Color Change | Degradation of the compound, potentially due to exposure to light, air (oxidation), or reactive impurities in the solvent. | Discard the solution. Prepare a fresh solution using high-purity solvents and protect it from light. If the problem persists, consider performing a stability analysis to identify the degradation products. |
| Cloudiness or Haze | Partial precipitation or formation of insoluble degradation products. | Centrifuge the solution to see if the haze pellets. If so, it is likely a precipitate. Follow the recommendations for "Precipitate Formation." If the solution remains hazy, it may indicate degradation. |
Experimental Failures and Potential Links to Stability
| Issue | Potential Link to this compound Instability | Troubleshooting Steps |
| Loss of biological activity in assays | The compound may have degraded in the assay medium or during storage. | Prepare fresh dilutions of this compound from a new stock solution immediately before each experiment. Include a positive control to ensure the assay is performing correctly. |
| Inconsistent analytical results (e.g., HPLC, LC-MS) | The compound may be degrading in the autosampler or during sample preparation. | Minimize the time samples spend in the autosampler. Use cooled autosamplers if available. Ensure the mobile phase is compatible with the compound and does not induce degradation. |
Frequently Asked Questions (FAQs)
Q1: How should I store the solid form of this compound?
A1: The recommended storage for solid this compound is in a dry, dark place at -20°C. Under these conditions, it is expected to be stable for at least one year.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: While specific solubility data is not widely published, compounds of this nature are often soluble in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol. It is crucial to use anhydrous, high-purity solvents to minimize degradation. For initial solubilization, it is recommended to test a small amount of the compound in the chosen solvent.
Q3: How should I store stock solutions of this compound?
A3: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent solvent evaporation and moisture absorption. Aliquoting the stock solution into smaller, single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: How long are stock solutions of this compound stable?
A4: The stability of this compound in solution is not well-documented in publicly available sources. As a general guideline, it is best practice to prepare fresh stock solutions regularly. If long-term storage is necessary, a stability study should be performed under your specific storage conditions. Avoid storing solutions for more than a few weeks at -20°C without stability data.
Q5: What are the signs of this compound degradation in solution?
A5: Visual indicators of degradation can include a change in color, the appearance of a precipitate, or cloudiness in the solution. A decrease in the expected biological activity in your experiments or the appearance of new peaks in analytical analyses (e.g., HPLC, LC-MS) are also strong indicators of degradation.
Q6: Can I store diluted working solutions of this compound?
A6: It is generally not recommended to store highly diluted working solutions for extended periods. These solutions are often prepared in aqueous buffers, which can promote hydrolysis. Working solutions should ideally be prepared fresh from the stock solution for each experiment.
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution via HPLC
This protocol outlines a general method for determining the stability of this compound in a specific solvent and at a given temperature.
1. Materials:
- This compound
- High-purity solvent (e.g., DMSO)
- High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or DAD)
- Appropriate HPLC column (e.g., C18)
- Mobile phase (to be optimized based on the compound's properties)
- Temperature-controlled incubator or water bath
- Autosampler vials
2. Method:
- Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to a specific concentration (e.g., 1 mg/mL).
- Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the initial time point (T=0) reference. Record the peak area of the parent compound.
- Incubation: Place the remaining stock solution in a temperature-controlled environment (e.g., 25°C for room temperature stability or 4°C for refrigerated stability). Protect the solution from light.
- Time-Point Analysis: At predetermined time intervals (e.g., 1, 3, 7, and 14 days), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC under the same conditions.
- Data Analysis: Compare the peak area of this compound at each time point to the peak area at T=0. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
3. Data Presentation:
The results can be summarized in a table as follows:
| Time Point (Days) | Temperature (°C) | Solvent | Peak Area of this compound (arbitrary units) | % Remaining |
| 0 | 25 | DMSO | 1,000,000 | 100% |
| 1 | 25 | DMSO | 980,000 | 98% |
| 3 | 25 | DMSO | 950,000 | 95% |
| 7 | 25 | DMSO | 900,000 | 90% |
| 14 | 25 | DMSO | 850,000 | 85% |
Visualizations
Caption: Workflow for assessing the stability of this compound in solution.
Caption: A hypothetical degradation pathway for this compound.
References
dealing with inconsistent results in BC-Dxi-843 experiments
Welcome to the technical support center for BC-Dxi-843. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and achieving consistent results in their experiments involving this novel AIMP2-DX2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and specific inhibitor of AIMP2-DX2, a splice variant of the tumor suppressor AIMP2.[1][2] AIMP2-DX2 is overexpressed in several cancers and promotes cell survival by preventing AIMP2 from carrying out its pro-apoptotic functions. AIMP2-DX2 has been shown to stabilize oncogenic proteins like KRAS and interfere with signaling pathways such as p53 and TNF-α.[3][4][5][6] By inhibiting AIMP2-DX2, this compound aims to restore the tumor-suppressive functions of AIMP2, leading to apoptosis and reduced cell proliferation in cancer cells.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically supplied as a powder. For use in cell culture, it is recommended to dissolve it in a sterile, aprotic solvent such as dimethyl sulfoxide (DMSO) to create a concentrated stock solution. Store the powder and the stock solution in a dry, dark place at -20°C for up to one year to maintain stability.[2] Avoid repeated freeze-thaw cycles of the stock solution.
Q3: My cell viability assay results with this compound are inconsistent. What are the possible causes?
A3: Inconsistent results in cell viability assays can stem from several factors:
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Compound Solubility: Ensure that this compound is fully dissolved in your culture medium at the final working concentration. Precipitation of the compound will lead to a lower effective concentration and variable results. A final DMSO concentration of <0.1% is recommended to avoid solvent-induced cytotoxicity.
-
Cell Health and Density: Use cells that are in the logarithmic growth phase and ensure consistent seeding density across all wells. Over-confluent or unhealthy cells can respond differently to treatment.[][8]
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Assay Timing: The incubation time with this compound can significantly impact the outcome. Determine the optimal treatment duration for your specific cell line through a time-course experiment.
-
Reagent Quality: Ensure that your viability assay reagents (e.g., MTT, PrestoBlue) are not expired and have been stored correctly.
Q4: I am not observing the expected downstream effects on p53 or KRAS levels after this compound treatment. Why might this be?
A4: If you are not seeing the expected changes in downstream targets, consider the following:
-
Insufficient Target Engagement: The concentration of this compound may be too low to effectively inhibit AIMP2-DX2 in your specific cell model. Perform a dose-response experiment to determine the optimal concentration.
-
Cell Line Specificity: The expression level of AIMP2-DX2 can vary between different cell lines. Verify the expression of AIMP2-DX2 in your cells of interest via Western blot or qPCR. The effect of this compound will be more pronounced in cells with high AIMP2-DX2 expression.
-
Kinetics of the Downstream Effect: The timing of downstream signaling events can vary. For example, changes in protein levels (e.g., KRAS, p53) may take longer to become apparent than direct enzyme inhibition. Conduct a time-course experiment to identify the optimal time point for observing the desired effect.
-
Antibody Quality: For Western blotting, ensure your primary antibodies for p53, KRAS, and other targets are validated for the application and are specific.
Troubleshooting Guides
Issue 1: High Variability in IC50 Values
| Potential Cause | Recommended Solution |
| Compound Precipitation | Visually inspect the culture medium for any precipitate after adding this compound. If precipitation is observed, consider lowering the final concentration or using a different solubilization method. |
| Inconsistent Cell Seeding | Use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers in each well. Allow cells to adhere and distribute evenly before adding the compound. |
| Edge Effects in Multi-well Plates | To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
| Variable Incubation Times | Standardize the incubation time for all plates and ensure consistent timing when adding reagents for the viability assay. |
Issue 2: No Effect or Low Potency of this compound
| Potential Cause | Recommended Solution |
| Low AIMP2-DX2 Expression | Confirm the expression of AIMP2-DX2 in your cell line using Western blot or qPCR. If expression is low, consider using a cell line known to have high AIMP2-DX2 levels. |
| Compound Degradation | Ensure that this compound has been stored correctly at -20°C in a dry, dark environment. Prepare fresh dilutions from a new stock solution to rule out degradation. |
| Incorrect Assay Endpoint | The chosen assay may not be sensitive enough to detect the effects of this compound. Consider using multiple assays to assess cell health, such as a cytotoxicity assay in addition to a proliferation assay. |
| Cellular Resistance Mechanisms | Some cell lines may have intrinsic or acquired resistance mechanisms that counteract the effects of the inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the prepared this compound dilutions and vehicle control. Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix gently to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Treatment and Lysis: Treat cells with various concentrations of this compound and a vehicle control for the determined optimal time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against your target proteins (e.g., AIMP2, KRAS, p53, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Visualizations
Caption: AIMP2-DX2 signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for using this compound.
Caption: Troubleshooting decision tree for inconsistent this compound results.
References
- 1. superchemistryclasses.com [superchemistryclasses.com]
- 2. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. search.library.berkeley.edu [search.library.berkeley.edu]
- 4. researchgate.net [researchgate.net]
- 5. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. promegaconnections.com [promegaconnections.com]
Technical Support Center: BC-Dxi-843 Storage and Handling
This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of BC-Dxi-843 to prevent its degradation. By following these recommendations, users can ensure the integrity and stability of the compound for reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound?
A1: Based on the chemical structure of this compound, which contains both sulfonamide and indole moieties, the primary factors contributing to its degradation are exposure to light, air (oxygen), moisture, and non-optimal pH conditions.[1][2][3][4][5] Indole groups are particularly susceptible to oxidation, while sulfonamide groups can undergo hydrolysis under certain conditions.[1][2][3][6]
Q2: How can I visually identify if my sample of this compound has degraded?
A2: While subtle degradation may not be visible, significant degradation of indole-containing compounds can sometimes result in a color change, often appearing as a yellowish or brownish hue.[4][5] For liquids, the appearance of cloudiness or precipitation may also indicate degradation or contamination.[7] However, analytical methods are necessary for a definitive assessment of purity.
Q3: What are the ideal short-term and long-term storage temperatures for this compound?
A3: For optimal stability, it is recommended to store this compound under controlled temperature conditions. Specific recommendations are summarized in the table below. For long-term storage, freezing at -20°C or -80°C is advisable to minimize chemical degradation.[8][9][10]
Q4: My laboratory procedures require me to frequently access my stock of this compound. What is the best practice to avoid degradation from repeated handling?
A4: To minimize degradation from repeated freeze-thaw cycles and exposure to environmental factors, it is highly recommended to aliquot your stock solution of this compound into smaller, single-use vials.[10] This practice ensures that the main stock remains undisturbed and reduces the risk of contamination and degradation.
Q5: I need to prepare an aqueous solution of this compound. Are there any pH considerations I should be aware of?
A5: Yes, pH is an important factor. Sulfonamides, a key functional group in this compound, are generally stable at neutral and slightly alkaline pH but can be susceptible to hydrolysis under acidic conditions.[1][11] Therefore, it is advisable to prepare aqueous solutions in a buffer with a pH between 7 and 9.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound leading to reduced potency or altered activity. | 1. Verify the storage conditions of your current stock against the recommended guidelines.2. Perform a quality control check on your this compound sample using a suitable analytical method (e.g., HPLC, LC-MS) to assess its purity.3. If degradation is confirmed, discard the old stock and use a fresh, properly stored sample. |
| Visible change in the color of the solid compound (e.g., from white to yellowish). | Oxidation of the indole moiety, potentially accelerated by exposure to light and air.[4][5] | 1. Store the compound in an amber vial to protect it from light.[10]2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.3. Store at the recommended low temperature. |
| Precipitate forms in a stored solution of this compound. | The compound may have low solubility at the storage temperature, or degradation products may be precipitating. | 1. Gently warm the solution to room temperature and sonicate to see if the precipitate redissolves.2. If the precipitate persists, it may indicate degradation. Consider filtering the solution, but be aware that this may alter the concentration.3. For future preparations, consider using a different solvent or preparing more dilute solutions for storage. |
| Loss of activity after repeated use of the same stock solution. | Degradation due to multiple freeze-thaw cycles and/or repeated exposure to ambient conditions. | 1. Prepare aliquots of the stock solution in single-use volumes to avoid repeated freeze-thaw cycles.[10]2. Always allow the aliquot to reach room temperature before opening and use it promptly. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Storage Type | Temperature | Conditions | Rationale |
| Long-Term (Solid) | -20°C or -80°C[8][9][10] | Tightly sealed amber vial, preferably under an inert atmosphere (e.g., argon). | Minimizes chemical degradation, including oxidation and hydrolysis, over extended periods. |
| Short-Term (Solid) | 2-8°C[4][10] | Tightly sealed amber vial, protected from light. | Suitable for daily or weekly use to prevent significant degradation. |
| Long-Term (Solution) | -80°C[9] | Aliquoted in single-use tubes, protected from light. | Preserves the integrity of the compound in solution for extended durations. |
| Short-Term (Solution) | 2-8°C | Stored in a tightly sealed vial, protected from light. | Appropriate for solutions that will be used within a few days. |
Experimental Protocols
Protocol 1: Aliquoting of this compound Stock Solution
-
Preparation: Allow the stock vial of solid this compound and the desired solvent to equilibrate to room temperature.
-
Dissolution: Prepare the stock solution to the desired concentration by dissolving the solid this compound in the appropriate solvent (e.g., DMSO, ethanol). Ensure complete dissolution by vortexing or gentle sonication.
-
Aliquoting: Dispense the stock solution into smaller, single-use, light-protecting (amber) microcentrifuge tubes. The volume of each aliquot should be sufficient for a single experiment.
-
Inert Gas Purge (Optional but Recommended): Gently flush the headspace of each aliquot tube with an inert gas like argon or nitrogen to displace oxygen.
-
Sealing and Labeling: Securely cap each tube. Label each aliquot with the compound name, concentration, date of preparation, and aliquot number.
-
Storage: Place the labeled aliquots in a freezer at -80°C for long-term storage.
Mandatory Visualizations
References
- 1. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. UQ eSpace [espace.library.uq.edu.au]
- 4. Indole | 120-72-9 [chemicalbook.com]
- 5. Indole CAS#: 120-72-9 [m.chemicalbook.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. researchgate.net [researchgate.net]
- 10. alliedguru.com [alliedguru.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Analysis of BC-Dxi-843 and Other AIMP2-DX2 Inhibitors for Cancer Therapy
For Immediate Release
A detailed comparison of emerging AIMP2-DX2 inhibitors, with a focus on BC-Dxi-843, reveals a promising new class of therapeutics for cancers driven by this oncogenic protein. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the current landscape, including comparative efficacy data, mechanistic insights, and detailed experimental protocols.
AIMP2-DX2, a splice variant of the tumor suppressor AIMP2, has been identified as a key driver of tumorigenesis in various cancers, including lung, colon, and pancreatic cancer.[1][2] Unlike its tumor-suppressive counterpart, AIMP2-DX2 promotes cancer cell survival and proliferation by interfering with critical signaling pathways. This has led to the development of small molecule inhibitors aimed at disrupting AIMP2-DX2's oncogenic functions. This report offers an objective comparison of this compound against other known AIMP2-DX2 inhibitors, supported by available experimental data.
Performance Comparison of AIMP2-DX2 Inhibitors
This compound has emerged as a potent and highly selective inhibitor of AIMP2-DX2.[3] The following tables summarize the quantitative data available for this compound and other notable inhibitors, providing a basis for comparative evaluation.
| Inhibitor | Target Interaction | IC50 / GI50 | Assay Type | Cell Line | Selectivity | Reference |
| This compound | AIMP2-DX2/HSP70 | IC50: 0.92 μM | Luciferase Assay | - | >100-fold over AIMP2 | [1][3] |
| BC-DXI-495 | AIMP2-DX2/HSP70 | IC50: 4.2 μM | Cell-based | Lung Cancer Cells | Specific for AIMP2-DX2 over AIMP2-F | [1] |
| BC-DXI-32982 | AIMP2-DX2/KRAS4B | IC50: 0.18 μM | Nanoluciferase-based complementation | - | Specific for DX2-KRAS interaction | [1][4] |
| Pyrimethamine | AIMP2-DX2 degradation | IC50: 0.73 μM | Nanoluciferase Assay | A549 | Selective for AIMP2-DX2 over AIMP2 | [1][5] |
| GI50: 0.01 μM | Cell Viability | H460 | [5][6] | |||
| BC-DX101 | Reduces AIMP2-DX2 levels | IC50: 20.1 μM | Luciferase Inhibition Assay | - | - | [1] |
| Inhibitor 1 (unnamed) | AIMP2-DX2 | IC50: 10.4 μM | Luciferase Assay | - | - | [1] |
| GI50: 6.5 μM | Cytotoxicity Assay | A549 | [1] |
| Inhibitor | Animal Model | Cell Line Used for Xenograft | Dosing Regimen | Effect on Tumor Growth | Reference |
| This compound | Mouse Xenograft | H460 | 50 mg/kg, intraperitoneally, every other day for 15 days | Steady decline in tumor volume | [1][3] |
| BC-DXI-495 | Mouse Xenograft | - | - | Significantly reduced tumor growth and weight | [1] |
| BC-DXI-32982 | Mouse Xenograft | H460 | 1 and 5 mg/kg, five times over 12 days | Dose-dependent reduction in tumor size and weight | [1] |
| Pyrimethamine | Mouse Xenograft | H460 | 20 mg/kg/day, intraperitoneally | Significantly reduced tumor size and weight, comparable to taxol | [5][6] |
| BC-DX101 | Mouse Xenograft | H460 | - | Reduced tumor size and volume by up to 60% | [1] |
| Inhibitors 2 & 3 (unnamed) | Mouse Xenograft | H460 | - | Significantly reduced both tumor size and weight | [1] |
Signaling Pathways and Mechanism of Action
AIMP2-DX2 exerts its oncogenic effects through multiple mechanisms. It competitively binds to proteins such as p53, TRAF2, and FUSE-binding protein (FBP), thereby inhibiting the tumor-suppressive functions of the wild-type AIMP2 protein.[1][2] Furthermore, AIMP2-DX2 interacts with HSP70 and KRAS, promoting cancer cell survival and proliferation.[4][7] The inhibitors discussed in this guide act by disrupting these critical interactions or by promoting the degradation of the AIMP2-DX2 protein.
Caption: AIMP2-DX2 oncogenic signaling pathways.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used in the evaluation of AIMP2-DX2 inhibitors.
AIMP2-DX2 Luciferase-Based Inhibition Assay
This assay is commonly used to screen for and quantify the inhibitory activity of compounds against AIMP2-DX2.
-
Cell Culture and Transfection: A suitable human cell line (e.g., A549, H460) is cultured in appropriate media. Cells are then co-transfected with plasmids encoding for AIMP2-DX2 fused to one part of a split-luciferase reporter (e.g., N-terminal fragment) and a binding partner (e.g., HSP70 or KRAS) fused to the other part (e.g., C-terminal fragment).
-
Compound Treatment: Following transfection, cells are treated with various concentrations of the test inhibitor (e.g., this compound) or a vehicle control.
-
Luciferase Activity Measurement: After a defined incubation period, a luciferase substrate is added to the cells. The resulting luminescence, which is proportional to the interaction between AIMP2-DX2 and its binding partner, is measured using a luminometer.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the luciferase signal by 50%, is calculated from the dose-response curve.
Cell Viability / Cytotoxicity Assay (e.g., MTT Assay)
This assay assesses the effect of the inhibitors on the viability and proliferation of cancer cells.
-
Cell Seeding: Cancer cells (e.g., A549, H460) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Incubation: The cells are then treated with serial dilutions of the AIMP2-DX2 inhibitor for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined by plotting cell viability against inhibitor concentration.
In Vivo Xenograft Mouse Model
This model is used to evaluate the anti-tumor efficacy of the inhibitors in a living organism.
Caption: In Vivo Xenograft Experimental Workflow.
-
Cell Preparation and Implantation: Human cancer cells expressing high levels of AIMP2-DX2 (e.g., H460) are cultured and then subcutaneously injected into immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Inhibitor Administration: The AIMP2-DX2 inhibitor is administered to the treatment group according to a specific dosing schedule (e.g., intraperitoneal injection of 50 mg/kg this compound every other day). The control group receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, the mice are euthanized, and the tumors are excised, weighed, and may be further analyzed for biomarker expression. The anti-tumor efficacy is determined by comparing the tumor growth in the treated group to the control group.
Conclusion
The development of AIMP2-DX2 inhibitors represents a targeted approach to cancer therapy. This compound demonstrates high potency and selectivity in preclinical models, positioning it as a strong candidate for further development. The comparative data presented in this guide highlights the varying efficacies and mechanisms of action among the current AIMP2-DX2 inhibitors, providing a valuable resource for the scientific community to advance research in this promising field. Continued investigation and head-to-head clinical trials will be essential to fully elucidate the therapeutic potential of these novel agents.
References
- 1. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Structure-Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.emory.edu [med.emory.edu]
Comparative Efficacy Analysis of AIMP2-DX2 Inhibitors: BC-Dxi-843 and BC-DXI-495
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two investigational inhibitors targeting the oncogenic splice variant AIMP2-DX2: BC-Dxi-843 and BC-DXI-495. This document synthesizes available preclinical data to facilitate an objective evaluation of their respective mechanisms of action and therapeutic potential.
Introduction to AIMP2-DX2 as a Therapeutic Target
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a tumor suppressor involved in critical cellular pathways, including those regulated by p53, TGF-β, TNF-α, and WNT.[1][2][3] A splice variant of AIMP2, lacking exon 2 and designated as AIMP2-DX2, is frequently overexpressed in various cancers.[1][2][4] AIMP2-DX2 acts as an oncogene by competitively inhibiting the tumor-suppressive functions of the wild-type AIMP2 protein.[1][2][3] Furthermore, AIMP2-DX2 has been shown to stabilize the KRAS oncoprotein by preventing its ubiquitin-mediated degradation, thereby promoting tumorigenesis.[4][5] The interaction of AIMP2-DX2 with heat shock protein 70 (HSP70) is crucial for its stability.[1][6] The down-regulation of AIMP2-DX2 has been demonstrated to impede lung cancer cell proliferation by inhibiting glucose uptake and the EGFR/MAPK signaling pathway.[7]
Quantitative Efficacy Data
The following table summarizes the available in vitro efficacy data for this compound and BC-DXI-495.
| Parameter | This compound | BC-DXI-495 |
| Target | AIMP2-DX2 | AIMP2-DX2 |
| Mechanism of Action | Induces AIMP2-DX2 degradation.[1] | Disrupts AIMP2-DX2/HSP70 interaction.[1][3] |
| IC50 (AIMP2-DX2 degradation) | 0.92 µM (Nanoluciferase assay)[1] | 4.2 µM (in lung cancer cells)[1][3] |
| Binding Affinity (KD) | Not Reported | ~14 µM[8] |
Mechanism of Action
While both compounds target AIMP2-DX2, they exhibit distinct mechanisms of action.
This compound is a potent inducer of AIMP2-DX2 degradation.[1] Its tumor-suppressive activity is directly linked to its ability to reduce the cellular levels of the AIMP2-DX2 oncoprotein.[1]
BC-DXI-495 functions by disrupting the protein-protein interaction between AIMP2-DX2 and HSP70.[1][3] By preventing this interaction, BC-DXI-495 destabilizes AIMP2-DX2, leading to its degradation. Computational docking studies suggest that BC-DXI-495 binds to a hydrophobic pocket on the surface of AIMP2-DX2.[1]
In Vivo Efficacy
Preclinical in vivo data for BC-DXI-495 has demonstrated its ability to significantly reduce tumor growth and weight in mouse xenograft models expressing wild-type AIMP2-DX2.[1][8] Similar in vivo efficacy data for this compound is not yet publicly available.
Signaling Pathway Diagrams
The following diagrams illustrate the AIMP2-DX2 signaling pathway and the points of intervention for this compound and BC-DXI-495.
References
- 1. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
- 4. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Lentiviral vector-mediated shRNA against AIMP2-DX2 suppresses lung cancer cell growth through blocking glucose uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of BC-Dxi-843 and BC-DXI-32982 in Lung Cancer Models
In the landscape of targeted cancer therapy, the oncogenic splicing variant AIMP2-DX2 has emerged as a compelling target in lung cancer. This guide provides a detailed comparison of two investigational small molecules, BC-Dxi-843 and BC-DXI-32982, which both target the AIMP2-DX2 pathway but through distinct mechanisms. This analysis is intended for researchers, scientists, and drug development professionals to provide a clear overview of the current preclinical evidence.
Mechanism of Action: A Tale of Two Interactions
This compound and BC-DXI-32982 both exert their anti-tumor effects by disrupting the pro-tumorigenic functions of AIMP2-DX2, a splice variant of the tumor suppressor AIMP2 that is highly expressed in various cancers, including lung cancer.[1] However, they achieve this through different molecular interactions.
This compound functions by inducing the degradation of the AIMP2-DX2 protein.[1] It is believed to interfere with the interaction between AIMP2-DX2 and Heat Shock Protein 70 (HSP70).[2][3] This disruption leaves AIMP2-DX2 susceptible to ubiquitination by the E3 ligase Siah1, leading to its subsequent proteasomal degradation.[2]
BC-DXI-32982 , on the other hand, acts by inhibiting the protein-protein interaction between AIMP2-DX2 and KRAS.[4][5] The binding of AIMP2-DX2 to KRAS stabilizes the oncoprotein by preventing its ubiquitination and degradation.[5][6] By blocking this interaction, BC-DXI-32982 promotes the degradation of KRAS, a critical driver of many lung cancers.[5]
Caption: Mechanisms of action for this compound and BC-DXI-32982.
In Vitro Potency
The potency of both compounds has been evaluated in vitro, with each showing significant activity at nanomolar to micromolar concentrations.
| Compound | Assay Type | Target Interaction | IC50 | Reference |
| This compound | Nanoluciferase-AIMP2-DX2 Degradation Assay | AIMP2-DX2 Degradation | 0.92 µM | [1] |
| BC-DXI-32982 | AIMP2-DX2 / KRAS4B Interaction Assay | Inhibition of AIMP2-DX2-KRAS Binding | 0.18 µM | [4] |
In Vivo Efficacy in Lung Cancer Xenograft Models
Both this compound and BC-DXI-32982 have demonstrated anti-tumor activity in vivo using the H460 non-small cell lung cancer (NSCLC) cell line xenograft model. However, the experimental designs varied, precluding a direct head-to-head comparison of the results.
| Compound | Cell Line | Dose | Administration Route | Treatment Schedule | Outcome | Reference |
| This compound | H460 | 50 mg/kg | Intraperitoneal | Every other day for 15 days | Steady decline in tumor volume | [1] |
| BC-DXI-32982 | H460 | 1 and 5 mg/kg | Intraperitoneal | Five times over 12 days | Dose-dependent reduction in tumor size and weight | [4] |
Experimental Protocols
In Vivo H460 Xenograft Model
A common experimental workflow for establishing and treating H460 xenografts is outlined below. Specific details such as the number of cells injected and the age of the mice are based on established protocols.[7]
Caption: General workflow for in vivo H460 xenograft studies.
Methodology:
-
Cell Culture: Human H460 non-small cell lung cancer cells are cultured in appropriate media and conditions.
-
Cell Preparation: Cells are harvested, washed, and resuspended in a solution containing Matrigel to support tumor formation.
-
Implantation: Approximately 1 million H460 cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude or NOD/SCID).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Mice are randomized into treatment and control groups. This compound or BC-DXI-32982 is administered according to the specified dose and schedule. The control group typically receives a vehicle solution.
-
Monitoring: Tumor volume and mouse body weight are measured regularly throughout the study.
In Vitro Assays
AIMP2-DX2 Degradation Assay (for this compound): This assay typically involves cells engineered to express a fusion protein of AIMP2-DX2 and a reporter enzyme, such as nanoluciferase.[1] The luminescence signal is proportional to the amount of AIMP2-DX2 protein. A decrease in luminescence upon treatment with the compound indicates degradation of the AIMP2-DX2 protein.
AIMP2-DX2-KRAS Binding Assay (for BC-DXI-32982): Various methods can be employed to measure the inhibition of protein-protein interactions. A common approach is a pull-down assay or an AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay). In a pull-down assay, one of the protein partners (e.g., GST-tagged AIMP2-DX2) is immobilized on beads, and the ability of the other partner (e.g., GFP-tagged KRAS) to bind in the presence of the inhibitor is assessed by western blotting.
Summary and Future Directions
This compound and BC-DXI-32982 represent two promising, yet distinct, strategies for targeting the AIMP2-DX2 oncogenic pathway in lung cancer. While both have demonstrated preclinical efficacy, their different mechanisms of action may have implications for their therapeutic application, potential resistance mechanisms, and combination strategies.
Key Comparison Points:
-
Mechanism: this compound induces AIMP2-DX2 degradation, while BC-DXI-32982 inhibits the AIMP2-DX2-KRAS interaction.
-
Potency: BC-DXI-32982 shows a lower IC50 in its respective binding assay compared to the degradation IC50 of this compound, suggesting high potency in disrupting the target interaction.
-
In Vivo Efficacy: Both compounds show anti-tumor activity in H460 xenografts, though the different dosing schedules prevent a direct comparison of their in vivo potency.
Further studies are warranted to directly compare these two compounds under identical experimental conditions. Head-to-head in vivo efficacy studies in a panel of lung cancer models with varying genetic backgrounds, including different KRAS mutation statuses, would be highly informative. Additionally, detailed pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens and understanding the clinical potential of these novel therapeutic candidates.
References
- 1. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biocon.re.kr [biocon.re.kr]
- 4. Identification and structure of AIMP2-DX2 for therapeutic perspectives [bmbreports.org]
- 5. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. H460 Xenograft Model - Altogen Labs [altogenlabs.com]
Assessing the Therapeutic Potential of BC-Dxi-843 Against Standard Chemotherapy in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the novel therapeutic agent BC-Dxi-843 and standard-of-care chemotherapy regimens for non-small cell lung cancer (NSCLC). The information is based on available preclinical data to objectively assess the potential of this compound as a targeted therapy.
Introduction to this compound
This compound is a potent and specific small molecule inhibitor of the AIMP2-DX2 protein. AIMP2-DX2 is a splice variant of the tumor suppressor AIMP2 and is frequently overexpressed in lung cancer, where it promotes tumorigenesis. By targeting AIMP2-DX2, this compound represents a novel approach to cancer therapy, aiming to selectively eliminate cancer cells dependent on this oncogenic protein.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a multi-faceted mechanism centered on the degradation of the AIMP2-DX2 oncoprotein. This leads to the disruption of key cancer-promoting signaling pathways. The half-maximal inhibitory concentration (IC50) for AIMP2-DX2 degradation by this compound has been determined to be 0.92 μM.
The primary mechanisms of action include:
-
Induction of AIMP2-DX2 Degradation: this compound directly leads to the degradation of the AIMP2-DX2 protein.
-
Inhibition of AIMP2-DX2-HSP70 Interaction: By blocking the interaction between AIMP2-DX2 and Heat Shock Protein 70 (HSP70), this compound destabilizes AIMP2-DX2, making it susceptible to degradation.
-
Inhibition of AIMP2-DX2-KRAS Interaction: The compound also disrupts the interaction between AIMP2-DX2 and the KRAS oncoprotein, a key driver in many lung cancers.
This targeted degradation of AIMP2-DX2 ultimately inhibits downstream signaling pathways crucial for cancer cell survival and proliferation.
Preclinical Efficacy: this compound vs. Standard Chemotherapy
Direct comparative studies of this compound against standard chemotherapy agents in the same preclinical model are not yet publicly available. However, an indirect comparison can be made by examining their respective efficacies in the widely used NCI-H460 non-small cell lung cancer xenograft model.
This compound Efficacy Data
| Compound | Cell Line | Animal Model | Dosing Regimen | Observed Effect |
| This compound | NCI-H460 | Xenograft | 50 mg/kg, intraperitoneally, every other day for 15 days | Steady decline in tumor volume |
Standard Chemotherapy Efficacy Data in H460 Xenograft Model
| Compound | Dosing Regimen | Tumor Growth Inhibition (TGI) / Effect | Reference |
| Paclitaxel | 24 mg/kg/day, intravenously, for 5 days | More effective than Cisplatin at 3 mg/kg/day | [1][2] |
| Cisplatin | 3 mg/kg/day, intravenously, for 5 days | Significant tumor growth inhibition | [1][2] |
| Carboplatin | 15 mg/kg | Decreased tumor size by more than half | [3] |
| Pemetrexed | 150 mg/kg, twice a week | Additive antiproliferative effect with metformin | [4] |
Note: The data for standard chemotherapy agents are compiled from various studies and may have different experimental conditions, making direct comparison with this compound challenging. The term "effective" is as stated in the source and may not represent a statistically significant superiority in all contexts.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings.
This compound In Vivo Efficacy Study
-
Cell Line: NCI-H460 (human non-small cell lung cancer).
-
Animal Model: Xenograft model in immunocompromised mice.
-
Tumor Implantation: Subcutaneous injection of H460 cells.
-
Treatment: Intraperitoneal injection of this compound at a dose of 50 mg/kg.
-
Dosing Schedule: Every other day for a total of 15 days.
-
Endpoint: Measurement of tumor volume over the course of the treatment.
Standard Chemotherapy In Vivo Efficacy Studies (General Protocol for H460 Xenograft)
-
Cell Line: NCI-H460.
-
Animal Model: Xenograft model in immunocompromised mice (e.g., nude or NOD/SCID).
-
Tumor Implantation: Subcutaneous injection of a suspension of H460 cells (typically 1 x 10^6 cells) into the flank of the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 80-120 mm³) before the initiation of treatment.
-
Treatment Administration:
-
Paclitaxel: Intravenous injection, typically daily for a set number of days.
-
Cisplatin: Intravenous injection, often on a daily or intermittent schedule.
-
Carboplatin: Intraperitoneal or intravenous injection.
-
Pemetrexed: Intraperitoneal or intravenous injection, often administered on a weekly or bi-weekly schedule.
-
-
Endpoints:
-
Tumor volume and weight measurements at regular intervals.
-
Body weight of the animals to monitor toxicity.
-
In some studies, survival analysis.
-
AIMP2-DX2 Signaling Pathway
AIMP2-DX2 promotes tumorigenesis by interfering with several key tumor suppressor pathways. Understanding this pathway is critical to appreciating the therapeutic rationale for targeting AIMP2-DX2 with inhibitors like this compound.
The tumor suppressor protein AIMP2, when dissociated from the multi-tRNA synthetase complex (MSC), translocates to the nucleus and interacts with proteins like Smurf2 to down-regulate the oncoprotein c-Myc and enhance TGF-β signaling. AIMP2-DX2, lacking exon 2, competes with AIMP2 for binding to its partners, thereby inhibiting its tumor-suppressive functions. Furthermore, AIMP2-DX2 is stabilized by HSP70, preventing its degradation. It also directly binds to and inhibits p14/ARF, a critical protein for inducing apoptosis and senescence in response to oncogenic stress.[5]
Conclusion and Future Directions
The available preclinical data suggests that this compound holds promise as a novel therapeutic agent for non-small cell lung cancer by targeting the AIMP2-DX2 oncoprotein. Its efficacy in the H460 xenograft model is encouraging. However, a definitive assessment of its therapeutic potential compared to standard chemotherapy necessitates direct, head-to-head comparative studies in relevant preclinical models.
Future research should focus on:
-
Direct Comparative Efficacy Studies: Conducting in vivo studies that directly compare the anti-tumor activity and toxicity of this compound with standard chemotherapy regimens (e.g., cisplatin/paclitaxel, cisplatin/pemetrexed) in various NSCLC models, including patient-derived xenografts (PDXs).
-
Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, and establishing a clear relationship between drug exposure and target engagement/anti-tumor activity.
-
Toxicity Profiling: Comprehensive safety and toxicology studies to determine the therapeutic window of this compound.
-
Biomarker Development: Identifying predictive biomarkers to select patients who are most likely to respond to this compound therapy.
Such studies will be instrumental in guiding the clinical development of this compound and determining its ultimate place in the therapeutic armamentarium for non-small cell lung cancer.
References
- 1. Anti-tumor efficacy of paclitaxel against human lung cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti‐tumor Efficacy of Paclitaxel against Human Lung Cancer Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Additive Antiproliferative and Antiangiogenic Effects of Metformin and Pemetrexed in a Non-Small-Cell Lung Cancer Xenograft Model [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The Synergistic Potential of BC-Dxi-843 in Combination with Targeted Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is increasingly shifting towards combination strategies to overcome resistance and enhance therapeutic efficacy. BC-Dxi-843, a potent and specific inhibitor of the AIMP2-DX2 splice variant, presents a novel opportunity for synergistic interactions with established targeted therapies. This guide provides a comprehensive comparison of the potential synergistic effects of this compound, based on its mechanism of action and the intricate signaling pathways it modulates. While direct preclinical or clinical data on this compound combination therapies are not yet publicly available, this document outlines the strong scientific rationale for its use in combination, supported by data from studies targeting the AIMP2-DX2 pathway.
Mechanism of Action and Rationale for Combination Therapy
This compound targets AIMP2-DX2, a splice variant of the tumor suppressor AIMP2 that is overexpressed in various cancers, including non-small cell lung cancer (NSCLC).[1][2][3][4] AIMP2-DX2 promotes tumorigenesis by inhibiting the pro-apoptotic and anti-proliferative functions of wild-type AIMP2.[1][3] Mechanistically, AIMP2-DX2 has been shown to influence key oncogenic signaling pathways, providing a strong basis for synergistic combinations with inhibitors of these pathways.
Modulation of the EGFR/MAPK Signaling Pathway
Preclinical studies have demonstrated that the downregulation of AIMP2-DX2 can suppress the epidermal growth factor receptor (EGFR)/mitogen-activated protein kinase (MAPK) signaling pathway.[2] This pathway is a critical driver in many cancers, and its inhibition by targeted therapies like EGFR tyrosine kinase inhibitors (TKIs) is a cornerstone of treatment for patients with activating EGFR mutations. However, acquired resistance to EGFR inhibitors is a major clinical challenge. By targeting a novel upstream regulator of this pathway, this compound has the potential to:
-
Enhance the initial response to EGFR inhibitors.
-
Overcome or delay the onset of resistance by suppressing alternative signaling routes.
-
Re-sensitize resistant tumors to EGFR-targeted therapies.
Regulation of KRAS Stability
AIMP2-DX2 has been identified as a regulator of KRAS stability, a pivotal oncogene mutated in a significant portion of human cancers.[1][5] AIMP2-DX2 protects KRAS from ubiquitin-mediated degradation, thereby promoting its oncogenic activity.[5] This provides a compelling rationale for combining this compound with emerging KRAS inhibitors (e.g., KRAS G12C inhibitors). Potential synergistic effects include:
-
Dual targeting of the KRAS pathway: Directly inhibiting mutant KRAS while simultaneously reducing its overall cellular levels.
-
Broadening the applicability of KRAS inhibitors: Potentially enhancing their efficacy in tumors with varying levels of KRAS dependency.
Potential Synergistic Combinations and Expected Outcomes
The following table summarizes the hypothesized synergistic combinations, the rationale for each, and the potential experimental readouts to measure synergy.
| Combination Partner | Rationale for Synergy | Potential Synergistic Outcomes | Key Experimental Readouts |
| EGFR Inhibitors (e.g., Osimertinib, Gefitinib) | Downregulation of AIMP2-DX2 suppresses the EGFR/MAPK pathway.[2] | Increased apoptosis, enhanced tumor growth inhibition, delayed resistance. | Combination Index (CI) < 1, increased PARP cleavage, reduced tumor volume in xenograft models. |
| KRAS Inhibitors (e.g., Sotorasib, Adagrasib) | AIMP2-DX2 stabilizes KRAS protein.[5] | Reduced KRAS protein levels, enhanced suppression of downstream signaling, potent anti-proliferative effects. | Western blot for KRAS levels, CI < 1, decreased p-ERK and p-AKT levels. |
| MEK Inhibitors (e.g., Trametinib, Cobimetinib) | AIMP2-DX2 influences the downstream MAPK pathway. | Synergistic blockade of the MAPK pathway, overcoming feedback activation. | CI < 1, profound inhibition of cell proliferation, enhanced cell cycle arrest. |
| Immunotherapies (e.g., Anti-PD-1/PD-L1) | AIMP2-DX2 may influence the tumor microenvironment (TME) and immunogenicity. | Increased tumor immunogenicity, enhanced T-cell infiltration and activation. | Flow cytometry for immune cell populations in tumors, cytokine profiling. |
Experimental Protocols for Assessing Synergy
To validate the synergistic potential of this compound, a series of well-defined in vitro and in vivo experiments are necessary.
In Vitro Synergy Assessment
-
Cell Viability and Proliferation Assays:
-
Protocol: Seed cancer cell lines with relevant mutations (e.g., EGFR-mutant or KRAS-mutant NSCLC cells) in 96-well plates.
-
Treat cells with a dose-response matrix of this compound and the combination partner (e.g., an EGFR or KRAS inhibitor) for 72 hours.
-
Assess cell viability using assays such as CellTiter-Glo® or MTT.
-
Data Analysis: Calculate the Combination Index (CI) using the Chou-Talalay method (CompuSyn software). A CI < 1 indicates synergy.
-
-
Apoptosis Assays:
-
Protocol: Treat cells with this compound, the combination partner, and the combination for 48 hours.
-
Analyze apoptosis by flow cytometry using Annexin V and Propidium Iodide staining.
-
Alternatively, perform Western blotting for cleaved PARP and cleaved Caspase-3.
-
Data Analysis: Quantify the percentage of apoptotic cells and compare between treatment groups.
-
-
Western Blotting for Signaling Pathway Modulation:
-
Protocol: Treat cells for shorter time points (e.g., 2, 6, 24 hours) with the individual agents and the combination.
-
Lyse the cells and perform Western blotting for key signaling proteins (e.g., p-EGFR, p-ERK, p-AKT, total KRAS).
-
Data Analysis: Densitometric analysis to quantify changes in protein expression and phosphorylation.
-
In Vivo Synergy Assessment
-
Xenograft or Patient-Derived Xenograft (PDX) Models:
-
Protocol: Implant human cancer cells or PDX tissue subcutaneously into immunocompromised mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle, this compound alone, combination partner alone, and the combination of this compound and the partner.
-
Administer drugs according to their pharmacokinetic properties.
-
Measure tumor volume and body weight regularly.
-
Data Analysis: Compare tumor growth inhibition between the treatment groups. Statistical analysis (e.g., ANOVA) to determine significance.
-
-
Pharmacodynamic (PD) and Biomarker Analysis:
-
Protocol: Collect tumor samples at the end of the in vivo study.
-
Perform immunohistochemistry (IHC) for proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved Caspase-3).
-
Perform Western blotting on tumor lysates to assess target engagement and pathway modulation.
-
Data Analysis: Quantify IHC staining and protein levels to correlate with anti-tumor activity.
-
Visualizing the Molecular Rationale for Synergy
The following diagrams illustrate the key signaling pathways and the proposed mechanism of synergistic action for this compound in combination with targeted therapies.
Caption: AIMP2-DX2 enhances cancer cell proliferation by stabilizing KRAS and promoting the EGFR/MAPK signaling pathway.
References
- 1. This compound | 2421117-98-6 | WWD11798 | Biosynth [biosynth.com]
- 2. Small molecule profiling to define synergistic EGFR inhibitor combinations in head and neck squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Marked synergy by vertical inhibition of EGFR signaling in NSCLC spheroids shows SOS1 is a therapeutic target in EGFR-mutated cancer | eLife [elifesciences.org]
- 5. Sapphire Bioscience [sapphirebioscience.com]
Evaluating the Selectivity Profile of BC-Dxi-843: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the selectivity profile of BC-Dxi-843, a potent inhibitor of the AIMP2-DX2 splice variant, a key target in lung cancer. By objectively comparing its performance with other known AIMP2-DX2 inhibitors and presenting supporting experimental data, this document serves as a valuable resource for researchers in oncology and drug discovery.
Introduction to this compound and its Target
This compound is a small molecule inhibitor specifically designed to target the aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) lacking exon 2, known as AIMP2-DX2. This splice variant is overexpressed in various cancers, particularly lung cancer, and its presence is correlated with tumorigenesis and resistance to apoptosis. AIMP2-DX2 exerts its oncogenic effects by competitively inhibiting the tumor-suppressive functions of the full-length AIMP2 protein. This compound has been shown to induce the degradation of AIMP2-DX2 by disrupting its interaction with the chaperone protein HSP70, leading to cancer cell-specific apoptosis.
Comparative Selectivity Profile
A critical aspect of any therapeutic candidate is its selectivity, as off-target effects can lead to toxicity and reduced efficacy. This compound has demonstrated remarkable selectivity for AIMP2-DX2 over the wild-type AIMP2 protein.
Table 1: Comparison of IC50 and GI50 Values of AIMP2-DX2 Inhibitors
| Compound | Target | IC50 (µM) | GI50 (µM) | Cell Line | Notes |
| This compound | AIMP2-DX2 | 0.92 | - | - | >100-fold selectivity over AIMP2 (IC50 >100 µM).[1] |
| A549 | - | 1.20 | A549 | Cancer cell-specific inhibition; no inhibition of normal WI-26 cells observed. | |
| BC-DXI-495 | AIMP2-DX2 | 4.2 | - | - | Specifically decreases the levels of AIMP2-DX2. |
| BC-DXI-32982 | AIMP2-DX2-KRAS4B Interaction | 0.18 | - | - | Inhibits the interaction between AIMP2-DX2 and KRAS4B. |
| SLCB050 | AIMP2-DX2-p14/ARF Interaction | - | >50 | NSCLC | Inhibits the interaction between AIMP2-DX2 and p14/ARF. |
| BC-DX101 | AIMP2-DX2 | 20.1 | - | - | Reduces cellular levels of AIMP2-DX2. |
IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition. Data compiled from publicly available research.
While extensive kinome-wide selectivity profiling data for this compound is not publicly available, its high potency and over 100-fold selectivity for the cancer-associated splice variant AIMP2-DX2 over the ubiquitously expressed AIMP2 protein underscore its targeted mechanism of action. This high degree of selectivity is a promising characteristic for minimizing off-target effects.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's selectivity and efficacy.
AIMP2-DX2 Luciferase-Based Inhibition Assay
This assay is employed to determine the half-maximal inhibitory concentration (IC50) of compounds against AIMP2-DX2.
-
Principle: A nanoluciferase-tagged AIMP2-DX2 fusion protein is expressed in a suitable cell line. The luminescence signal, which is proportional to the amount of stable AIMP2-DX2 protein, is measured. Inhibitors that disrupt the AIMP2-DX2-HSP70 interaction lead to the degradation of AIMP2-DX2, resulting in a decrease in the luminescence signal.
-
Protocol:
-
Cell Seeding: Seed cells stably expressing the nanoluciferase-AIMP2-DX2 fusion protein in a 96-well plate at a predetermined density.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound) in culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 4 hours).
-
Lysis and Luminescence Measurement: Add a luciferase assay reagent (e.g., Nano-Glo® Luciferase Assay Reagent) to each well. This reagent lyses the cells and provides the substrate for the nanoluciferase enzyme.
-
Data Analysis: Measure the luminescence signal using a luminometer. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT or Resazurin-based)
This assay is used to assess the effect of the inhibitor on the viability of cancer cells versus normal cells.
-
Principle: Metabolically active cells reduce a substrate (e.g., MTT to formazan or resazurin to resorufin), resulting in a colorimetric or fluorescent change that is proportional to the number of viable cells.
-
Protocol:
-
Cell Seeding: Seed both cancer cells (e.g., A549) and normal cells (e.g., WI-26) in separate 96-well plates at an optimal density.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Substrate Addition: Add the MTT or resazurin solution to each well and incubate for a period that allows for the metabolic conversion of the substrate.
-
Signal Measurement: For MTT assays, solubilize the formazan crystals and measure the absorbance at a specific wavelength. For resazurin-based assays, measure the fluorescence at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The GI50 value is determined from the dose-response curve.
-
Visualizing the Molecular Landscape
To better understand the context of this compound's activity, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: AIMP2/AIMP2-DX2 signaling pathway in normal versus cancer cells.
Caption: Workflow for the luciferase-based AIMP2-DX2 inhibition assay.
Caption: Workflow for comparing cell viability in cancer and normal cells.
References
A Comparative Review of AIMP2-DX2 Inhibitor Clinical Candidates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminoacyl-tRNA synthetase-interacting multifunctional protein 2 (AIMP2) is a crucial component of the multi-tRNA synthetase complex, playing a vital role in protein synthesis. Beyond this canonical function, AIMP2 acts as a potent tumor suppressor by participating in various signaling pathways that control cell growth and apoptosis, including those mediated by p53, TGF-β, and TNF-α.[1] An alternatively spliced variant of AIMP2, lacking exon 2 and designated as AIMP2-DX2, has emerged as a significant oncogenic factor.[2] AIMP2-DX2 is overexpressed in a variety of cancers, including lung, colon, and ovarian cancers, where it competitively inhibits the tumor-suppressive functions of the full-length AIMP2 protein.[1][2] This oncogenic variant has been shown to promote cancer cell survival, proliferation, and drug resistance by interacting with key cellular proteins such as p53, TRAF2, FBP, KRAS, HSP70, and p14/ARF.[2][3][4] The critical role of AIMP2-DX2 in tumorigenesis has positioned it as a promising therapeutic target for the development of novel anticancer agents. This guide provides a comparative overview of the current clinical and preclinical candidates targeting AIMP2-DX2, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.
AIMP2-DX2 Signaling Pathways
AIMP2-DX2 exerts its oncogenic effects by interfering with several critical tumor-suppressive and pro-survival signaling pathways. Understanding these pathways is essential for the rational design and evaluation of AIMP2-DX2 inhibitors.
Inhibition of AIMP2-Mediated Tumor Suppression
The full-length AIMP2 protein, when released from the multi-tRNA synthetase complex in response to cellular stress or DNA damage, translocates to the nucleus and interacts with several key proteins to suppress tumor growth. AIMP2-DX2 competitively binds to these same interaction partners, thereby antagonizing the tumor-suppressive functions of AIMP2.[1][2]
-
p53 Pathway: In response to DNA damage, AIMP2 binds to and stabilizes the tumor suppressor p53 by preventing its MDM2-mediated degradation. This leads to cell cycle arrest and apoptosis. AIMP2-DX2 competes with AIMP2 for p53 binding, thus promoting p53 degradation and allowing cancer cells to evade apoptosis.[1][2]
-
TNF-α Pathway: AIMP2 enhances TNF-α-induced apoptosis by promoting the degradation of TNF receptor-associated factor 2 (TRAF2). AIMP2-DX2 competitively binds to TRAF2, inhibiting its degradation and promoting cell survival through the NF-κB signaling pathway.[1][3]
-
TGF-β Pathway: AIMP2 mediates the anti-proliferative effects of TGF-β by facilitating the degradation of FUSE-binding protein (FBP), a transcriptional activator of the oncogene c-myc. AIMP2-DX2 competes for FBP binding, leading to the stabilization of c-myc and uncontrolled cell proliferation.[2]
Caption: Competitive inhibition of AIMP2 signaling by AIMP2-DX2.
Pro-Survival Interactions of AIMP2-DX2
Beyond its role as a competitive inhibitor of AIMP2, AIMP2-DX2 actively promotes tumorigenesis through direct interactions with other key cellular proteins.
-
KRAS Stabilization: AIMP2-DX2 binds directly to KRAS, a frequently mutated oncogene, and prevents its ubiquitin-mediated degradation by the E3 ligase Smurf2. This leads to the accumulation of KRAS and the hyperactivation of downstream pro-proliferative signaling pathways.[4]
-
HSP70-Mediated Stabilization: Heat shock protein 70 (HSP70) binds to AIMP2-DX2 and inhibits its degradation, leading to the stabilization and accumulation of the oncogenic variant.
-
Inhibition of p14/ARF: AIMP2-DX2 can bind to and inhibit the tumor suppressor p14/ARF, thereby preventing oncogene-induced apoptosis and senescence.[2]
Caption: Pro-survival signaling pathways involving AIMP2-DX2.
Comparison of AIMP2-DX2 Inhibitor Clinical and Preclinical Candidates
Several small molecule inhibitors targeting AIMP2-DX2 have been identified through various screening and drug development efforts. The following tables summarize the available quantitative data for these candidates.
| Inhibitor Candidate | Target Interaction | IC50 (µM) | GI50 (µM) | Cell Line(s) | Reference(s) |
| Pyrimethamine | Induces AIMP2-DX2 degradation | 0.73 | 0.01 | A549, H460 | [1] |
| BC-DX101 | Reduces AIMP2-DX2 levels | 20.1 | - | Lung cancer cells | [2] |
| BC-DXI-843 | Disrupts AIMP2-DX2/HSP70 interaction | 0.92 | - | Lung cancer cells | |
| BC-DXI-32982 | Disrupts AIMP2-DX2/KRAS interaction | 0.18 | - | - | [4] |
| 2-Aminophenylpyrimidine (Analog 3) | Binds to AIMP2-DX2 | - | - | - | |
| SLCB050 | Disrupts AIMP2-DX2/p14ARF interaction | - | > 50 | NSCLC | [2] |
| PROTAC (Compound 45) | AIMP2-DX2 degrader | - | - | Lung cancer cells | [5] |
Table 1: In Vitro Activity of AIMP2-DX2 Inhibitors
| Inhibitor Candidate | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference(s) |
| Pyrimethamine | Mouse Xenograft | H460 | 20 mg/kg/day, i.p. | Significant reduction in tumor size and weight | [6] |
| BC-DX101 | Mouse Xenograft | H460 | - | Up to 60% reduction in tumor size and volume | [2] |
| This compound | Mouse Xenograft | H460 | 50 mg/kg, i.p., every other day for 15 days | Steady decline in tumor volume | |
| BC-DXI-32982 | Mouse Xenograft | H460 | 1 and 5 mg/kg, 5 times over 12 days | Dose-dependent reduction in tumor size and weight | [4] |
| 2-Aminophenylpyrimidine (Analog 3) | Mouse Xenograft | H460 | - | Significant reduction in tumor size and weight | [2] |
Table 2: In Vivo Efficacy of AIMP2-DX2 Inhibitors
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the key experimental protocols used in the evaluation of AIMP2-DX2 inhibitors.
General Experimental Workflow
The discovery and validation of AIMP2-DX2 inhibitors typically follow a multi-step process, beginning with high-throughput screening to identify initial hits, followed by a series of in vitro and in vivo assays to characterize their potency, selectivity, and therapeutic efficacy.
Caption: A generalized workflow for the discovery and development of AIMP2-DX2 inhibitors.
Luciferase Reporter Assay
This assay is commonly used for high-throughput screening and to quantify the inhibitory activity of compounds on AIMP2-DX2 expression or its interaction with other proteins.
-
Principle: A luciferase reporter gene is placed under the control of a promoter that is regulated by AIMP2-DX2 activity or a protein-protein interaction involving AIMP2-DX2 is linked to a split-luciferase system. Inhibition of AIMP2-DX2 results in a decrease in luciferase expression and a corresponding reduction in luminescence.
-
Protocol Outline:
-
Cell Culture and Transfection: Cancer cell lines (e.g., A549, H460) are cultured in appropriate media. Cells are then transfected with a plasmid containing the luciferase reporter construct.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified period.
-
Cell Lysis: The cells are lysed to release the cellular contents, including the luciferase enzyme.
-
Luminescence Measurement: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The IC50 value, the concentration of the inhibitor that causes a 50% reduction in luciferase activity, is calculated.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay used to assess the cytotoxic effects of AIMP2-DX2 inhibitors on cancer cells.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol Outline:
-
Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of the inhibitor for a defined period (e.g., 48-72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plates are incubated to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the inhibitor that causes a 50% reduction in cell growth, is determined.
-
Tumor Xenograft Model
In vivo efficacy of AIMP2-DX2 inhibitors is commonly evaluated using tumor xenograft models in immunocompromised mice.
-
Principle: Human cancer cells (e.g., H460, A549) are subcutaneously or orthotopically injected into immunocompromised mice. Once tumors are established, the mice are treated with the inhibitor, and tumor growth is monitored over time.
-
Protocol Outline:
-
Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.
-
Cell Implantation: A suspension of human cancer cells is injected into the flank or other relevant site of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size, and the mice are then randomized into treatment and control groups.
-
Compound Administration: The inhibitor is administered to the treatment group via a specific route (e.g., intraperitoneal injection, oral gavage) and dosing schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Body weight is also monitored throughout the study as a measure of toxicity.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes and weights between the treated and control groups.
-
Conclusion and Future Directions
The development of AIMP2-DX2 inhibitors represents a promising strategy for the treatment of various cancers. The preclinical candidates discussed in this guide have demonstrated significant anti-tumor activity both in vitro and in vivo. Pyrimethamine, an FDA-approved drug, shows potential for drug repositioning with its potent AIMP2-DX2-destabilizing activity. Other novel chemical scaffolds, such as 2-aminophenylpyrimidines and arylsulfonamides, have also yielded potent inhibitors. Furthermore, the development of PROTAC degraders targeting AIMP2-DX2 opens up a new therapeutic modality.
Future research should focus on optimizing the potency, selectivity, and pharmacokinetic properties of these inhibitor candidates. Further elucidation of the complex signaling networks involving AIMP2-DX2 will aid in the identification of patient populations most likely to benefit from these targeted therapies and in the development of rational combination strategies to overcome potential resistance mechanisms. As these promising candidates advance through the drug development pipeline, they hold the potential to provide new and effective treatment options for patients with AIMP2-DX2-driven cancers.
References
- 1. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and structure of AIMP2-DX2 for therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. AIMP2-DX2 provides therapeutic interface to control KRAS-driven tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Activity of Pyrimethamine via Ubiquitin Mediated Degradation of AIMP2-DX2 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety & Handling Protocols for BC-Dxi-843
Disclaimer: This document provides guidance based on established safety protocols for potent research compounds. BC-Dxi-843 is a potent and specific AIMP2-DX2 inhibitor available for research purposes.[1][2][3] A comprehensive, publicly available Safety Data Sheet (SDS) was not located. Users must obtain a substance-specific SDS from their supplier before any handling or use. This guide supplements, but does not replace, the supplier's SDS and a thorough, institution-specific risk assessment.
This guide provides researchers, scientists, and drug development professionals with essential safety and logistical information for the handling and disposal of this compound, a potent compound investigated for its role in lung cancer therapeutics.[1][3]
Pre-Handling Risk Assessment
Before beginning any work, a mandatory risk assessment must be conducted. The primary routes of exposure for potent powdered compounds are inhalation, dermal contact, and ingestion.[4] Due to the high potency of novel drug compounds, even exposure to minute, barely visible quantities can be hazardous.[4]
Experimental Protocol: Risk Assessment for Novel Potent Compounds
-
Information Gathering:
-
Obtain the supplier-specific Safety Data Sheet (SDS) for this compound (CAS 2421117-98-6).[2][3]
-
Review available literature on AIMP2-DX2 inhibitors and related compounds to understand potential biological activity and toxicity.
-
Consult institutional Environmental Health & Safety (EHS) for guidance.
-
-
Hazard Evaluation:
-
Assume the compound is highly potent and toxic in the absence of complete data.
-
Evaluate the physical form (likely a powder) for inhalation risks.[3]
-
Assess the procedures to be performed (e.g., weighing, dissolution) to identify potential for aerosol generation or spills.
-
-
Control Strategy Development:
-
Based on the assessment, determine the necessary combination of engineering controls (Section 2), personal protective equipment (Section 3), and administrative controls (e.g., designated work areas, specialized training).
-
For potent compounds, engineering controls like containment systems are the primary barrier.[5] PPE serves as a critical secondary layer of protection.[4][6]
-
-
Documentation:
-
Document the risk assessment, including identified hazards, exposure potential, and the selected control measures. This document must be approved by the principal investigator and institutional safety officer before work commences.
-
Engineering Controls & Designated Areas
To minimize exposure, all handling of this compound powder must occur within specific engineering controls.
-
Primary Containment: For weighing and reconstituting the powder, a containment ventilated enclosure (CVE), flexible containment glove bag, or an isolator is mandatory to control dust exposure.[7] These systems provide a higher level of protection than standard chemical fume hoods.
-
Secondary Containment: All procedures should be conducted in a designated area with restricted access. The area should be maintained under negative pressure relative to adjacent spaces to prevent cross-contamination.[5] Airflow should be single-pass and not recirculated.[5]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required. Even with extensive engineering controls, appropriate PPE must be worn when working with potent compounds.[5]
| Protection Type | Specification | Rationale |
| Hand Protection | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 tested).[6] | Prevents skin contact and absorption. Double-gloving allows for safe removal of the outer, contaminated glove. |
| Body Protection | Disposable, solid-front, long-sleeved gown with tight-fitting cuffs.[8] Poly-coated gowns offer superior protection against permeation.[6] | Protects skin from spills and contamination. Must be seamless in the front.[8] |
| Eye Protection | Chemical splash goggles or a full-face shield.[8] | Protects against splashes of the powder or solvent during reconstitution. Standard safety glasses are insufficient.[8] |
| Respiratory Protection | An N95 respirator is the minimum requirement for handling powder outside of primary containment (e.g., during unpacking).[8] A powered air-purifying respirator (PAPR) may be required for higher-risk procedures or spill cleanup.[7] | Protects against inhalation of fine particles. Surgical masks offer no protection from chemical aerosols.[8] |
| Foot & Head Protection | Disposable shoe covers and hair covers.[8] | Prevents tracking of contamination out of the designated work area. |
Table 1. Minimum PPE Requirements for Handling this compound.
Glove Compatibility Data (Illustrative Example)
The following table is an example only . Users must consult the glove manufacturer's specific chemical resistance data for the solvents used to reconstitute this compound.
| Solvent | Nitrile Glove Breakthrough Time (minutes) | Recommendation |
| Dimethyl Sulfoxide (DMSO) | > 480 | Excellent |
| Ethanol (95%) | > 480 | Excellent |
| Dichloromethane | < 10 | Not Recommended |
Table 2. Illustrative glove compatibility data. Always verify against manufacturer specifications.
Operational & Disposal Plans
A clear, step-by-step workflow ensures safety during handling and disposal.
Caption: Workflow for Safe Handling and Disposal of this compound.
Waste Disposal Protocol
-
Segregation: All waste must be treated as hazardous chemical waste. Do not mix with general laboratory trash.[9]
-
Solid Waste: All contaminated consumables (e.g., gloves, gowns, weigh paper, pipette tips) must be collected in a clearly labeled, leak-proof container lined with a clear plastic bag.[10][11]
-
Liquid Waste: Unused solutions and the first rinse of any contaminated glassware should be collected in a dedicated, sealed, and compatible waste container.[12] Halogenated and non-halogenated solvent wastes should be collected separately.[9][10]
-
Sharps: Contaminated needles or syringes must be placed in a designated sharps container for chemical waste.
-
-
Labeling and Storage:
-
All waste containers must be sealed and clearly labeled with "Hazardous Waste," the chemical name (this compound), and any associated solvents.[10]
-
Store waste containers in a designated satellite accumulation area that is secure and has secondary containment.
-
-
Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to request a hazardous waste pickup.[10][13] Do not dispose of any materials down the sanitary sewer.[9]
-
Empty containers that held this compound must be triple-rinsed. The first rinsate must be collected as hazardous waste.[9][12] Subsequent rinses may be permissible for drain disposal, but confirm with EHS.[12] After rinsing, deface the original label before disposal.[10][12]
-
References
- 1. This compound|CAS 2421117-98-6|DC Chemicals [dcchemicals.com]
- 2. This compound | 2421117-98-6 | WWD11798 | Biosynth [biosynth.com]
- 3. Sapphire Bioscience [sapphirebioscience.com]
- 4. sst.semiconductor-digest.com [sst.semiconductor-digest.com]
- 5. escopharma.com [escopharma.com]
- 6. gerpac.eu [gerpac.eu]
- 7. aiha.org [aiha.org]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. essex.ac.uk [essex.ac.uk]
- 12. olseh.iisc.ac.in [olseh.iisc.ac.in]
- 13. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
